molecular formula Tb95 B13393541 terbium

terbium

Cat. No.: B13393541
M. Wt: 15097.909 g/mol
InChI Key: BJLXOFSAOIBSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbium is a useful research compound. Its molecular formula is Tb95 and its molecular weight is 15097.909 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Tb95

Molecular Weight

15097.909 g/mol

IUPAC Name

terbium

InChI

InChI=1S/95Tb

InChI Key

BJLXOFSAOIBSQX-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

Coordination Chemistry of Terbium Compounds

Synthesis Methodologies for Terbium Complexes

The synthesis of this compound complexes involves bringing together a this compound source, typically a salt, with appropriate ligands in a suitable solvent. The specific methodology employed depends on the desired oxidation state of the this compound ion and the nature of the ligands.

Synthesis of Trivalent this compound Complexes

Trivalent this compound complexes are generally synthesized using readily available Tb(III) salts, such as hydrated this compound(III) chloride (TbCl₃·6H₂O) or this compound(III) nitrate (B79036) hexahydrate. bohrium.comacs.orgmdpi.com These syntheses often involve simple mixing of the this compound salt and the ligand in a solvent, followed by methods like refluxing, stirring, and subsequent isolation of the complex through precipitation or crystallization.

For example, eight-coordinated trivalent this compound complexes with acylpyrazolone ligands have been synthesized by refluxing an equimolar mixture of the ligand and NaOH with an ethanolic solution of this compound(III) chloride added dropwise. The complex product precipitates upon slow evaporation of ethanol (B145695) and is then purified by recrystallization. bohrium.com Another method involves adding 1.1 equivalents of TbCl₃·6H₂O to an aqueous solution of a ligand, adjusting the pH to 7.4 with a LiOH solution, and heating the mixture under stirring. acs.org Hydrothermal conditions have also been used to synthesize Tb(III) coordination compounds from this compound(III) nitrates and hexacarboxylate ligands in water. mdpi.com

The coordination number in Tb(III) complexes can vary depending on the ligand, but eight-coordinated structures are common, such as the distorted bicapped trigonal prismatic geometry observed in some acylpyrazolone complexes bohrium.com. In aqueous conditions, this compound can be coordinated by nine water molecules in a tricapped trigonal prismatic geometry bhu.ac.in. Complexes with lower coordination numbers are also known, particularly with bulky ligands bhu.ac.in.

Synthesis of Tetravalent this compound Complexes

Synthesizing tetravalent this compound complexes is considerably more challenging due to the higher oxidation state and the sensitivity of these species to air and moisture rsc.orgresearchgate.net. These syntheses typically involve the oxidation of a trivalent this compound precursor complex using a suitable oxidant.

One approach involves oxidizing a trivalent precursor complex, such as Tb(OSiPh₃)₃(THF)₃, with an oxidant like [(C₆H₄Br)₃N][SbCl₆] in the presence of KOSiPh₃. acs.org Another method for obtaining tetravalent this compound complexes involves ligand exchange reactions with a tetravalent precursor complex, such as Tb(OSiPh₃)₄(MeCN)₂. This precursor can be obtained by oxidizing a trivalent precursor with an oxidant like thianthrene (B1682798) tetrafluoroborate (B81430) in an acetonitrile (B52724) solution of KOSiPh₃. rsc.org

The stability of Tb(IV) complexes is critically dependent on the ligands used rsc.org. Bulky and electron-donating ligands can help stabilize the higher oxidation state chemrxiv.org. For instance, the use of triphenylsiloxido ligands and bidentate chelating ligands has been reported in the synthesis of stable tetravalent this compound complexes with a hexacoordinate Tb(IV) ion in a distorted octahedral environment. acs.orgresearchgate.netnih.gov

Ligand Design and Engineering for this compound Complex Stability and Properties

Ligand design is paramount in controlling the stability, structure, and properties of this compound complexes bohrium.com. By carefully selecting and engineering ligands, researchers can tune the luminescence intensity, color purity, and stability against environmental factors like water quenching bhu.ac.inbohrium.comrsc.org.

Chelating ligands, which can bind to the metal ion through multiple donor atoms, play a crucial role in enhancing the stability of this compound complexes. The chelate effect leads to the formation of more stable rings around the metal center. acs.orgresearchgate.netnih.gov

In tetravalent this compound chemistry, the use of chelating ligands has been shown to significantly enhance the stability of the resulting complexes compared to precursors with coordinated solvent molecules. acs.orgresearchgate.netnih.gov For example, replacing coordinated THF molecules with a bidentate chelating ligand in Tb(IV) complexes featuring triphenylsiloxido ligands led to enhanced stability. acs.org Aromatic N-chelating ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), have been found to be particularly effective in enhancing stability and tuning the electronic structures of Tb(IV) complexes. acs.orgresearchgate.netnih.gov

For trivalent this compound complexes, chelating ligands also contribute to stability and can improve luminescence properties by shielding the Tb³⁺ ion from non-radiative deactivation by solvent molecules, particularly water. bhu.ac.inrsc.org Carboxylates, as anionic oxygen donors, are known to coordinate well with lanthanide(III) ions and serve as efficient binding sites in polymer ligands for stabilizing this compound complexes. researchgate.net

The ligand field, created by the arrangement and electronic properties of the ligands around the this compound ion, significantly influences the spectroscopic and magnetic properties of the complex. For lanthanides, the 4f electrons are largely shielded by the 5s and 5p orbitals, resulting in relatively weak ligand field effects compared to transition metals. However, the ligand field can still split the metal's energy levels, affecting luminescence transitions and magnetic anisotropy. osti.govnih.gov

In Tb(III) complexes, the ligand field can tune photophysical properties and influence energy transfer processes, which are crucial for efficient luminescence rsc.org. The selection of ligands like 1,3-diketones and pyrazine (B50134) can impact the electronic density distribution and photoluminescence properties. rsc.org

For Tb(IV) complexes, experimental and computational studies indicate that ligand π-donation to the Tb(IV) 5d orbitals is primarily responsible for stability enhancement and changes in physical properties. acs.orgresearchgate.netnih.gov The ligand field in Tb(IV) complexes can also influence zero-field splitting, which is relevant for magnetic applications. researchgate.netacs.orgchemrxiv.orgresearchgate.netnih.gov

Long-chain unsaturated fatty acids have been explored as ligands for the synthesis of luminescent this compound complexes. These fatty acids can act as organic ligands that coordinate with the Tb³⁺ ion, potentially enhancing luminescence properties through the antenna effect, where the ligand absorbs excitation energy and transfers it to the this compound ion. researchgate.netresearchgate.net

For instance, 10-undecenoic acid, a long-chain unsaturated fatty acid, has been used to synthesize a photoluminescent this compound(III) complex. researchgate.netdoaj.org Studies have shown that the organic acid ligand successfully coordinates with the Tb³⁺ ion, forming a chelate bidentate structure, and the resulting complex can exhibit bright green luminescence characteristic of Tb³⁺. researchgate.net The ratio of Tb³⁺ to the fatty acid ligand can impact the luminescence intensity of the complex. researchgate.net Undecenoic acid and oleic acid have also been investigated as reactive secondary ligands in ternary this compound complexes, showing synergistic effects that enhance luminescent intensity compared to binary complexes. researchgate.net

Here is a table summarizing some research findings on the synthesis and properties of this compound complexes:

This compound Oxidation StateLigand TypeSynthesis Method(s)Key Findings Regarding Stability/Properties
+3AcylpyrazoloneRefluxing, precipitation, recrystallizationEight-coordinated complexes, distorted bicapped trigonal prismatic geometry, green luminescence. bohrium.com
+3Bispidine-based octadentateReaction in aqueous solution, pH adjustment, heatingFormation of stable complexes, thermodynamic stability constants determined. acs.org
+3HexacarboxylateHydrothermal conditionsFormation of molecular coordination compounds or 1D coordination polymers depending on the lanthanide. mdpi.com
+3Chalcone (B49325) and hexafluoroacetylacetonateStirring in solvent mixture, slow evaporationMononuclear complexes, chalcone acts as chelating bidentate ligand, luminescence influenced by excitation wavelength. mdpi.com
+3β-diketone (acetylacetone) and monodentate auxiliary ligandsPreparation of solid ternary complexesStructural characterization by spectroscopic techniques, investigation of optical characteristics. tandfonline.com
+310-Undecenoic acidSolution precipitation methodFormation of photoluminescent complex, chelate bidentate structure, bright green luminescence, luminescence intensity depends on Tb:ligand ratio. researchgate.netdoaj.org
+3Thenoyltrifluoroacetone (TTA)One-pot reaction at room temperatureFormation of MOF nanorods, Tb-O bonds confirmed, luminescence enhanced at higher Tb concentration, antenna effect observed. arxiv.org
+3Aromatic carboxylic acids (nicotinic acid, 4-hydroxybenzoic acid)Synthesis with different coordination geometriesLuminescence properties and phosphorescence lifetime investigated, effect of secondary ligand and crystal structure on luminescence discussed. tandfonline.com
+4Triphenylsiloxido and bidentate chelating ligands (DME, bpy, bpym, phen)Oxidation of Tb(III) precursor, ligand exchangeHexacoordinate Tb(IV), distorted octahedral environment, enhanced stability with chelating ligands, tuning of electronic structures. acs.orgresearchgate.netnih.gov
+4ImidophosphoraneOxidation of anionic Tb(III) precursor with mild oxidantFour-coordinate, S4 symmetric complex, significant stability, weak ligand field, covalent metal-ligand bonds. researchgate.netchemrxiv.orgscispace.com
Incorporation of 1,3-Diketonates and Pyrazine as Ligands

The coordination chemistry of this compound often involves ligands such as 1,3-diketonates and pyrazine. 1,3-diketonates are versatile chelating ligands that form stable complexes with metal ions, including Tb³⁺ rsc.org. Their ability to form chelates is crucial for the stability of the resulting coordination compounds rsc.org. Pyrazine, a neutral aromatic nitrogen-containing ligand, can also be incorporated into this compound complexes rsc.org. The inclusion of pyrazine can contribute to the structural diversity of the complexes and potentially influence their photophysical properties rsc.org. Furthermore, pyrazine can help prevent the coordination of high-energy solvent molecules, which can enhance luminescence intensity by reducing non-radiative relaxation pathways rsc.org. Studies have explored the synthesis and photophysical properties of both mononuclear and dinuclear this compound complexes featuring 1,3-diketones as primary ligands and pyrazine as a neutral ligand rsc.org. The ratio of ligand to metal is an important factor in achieving desired structures rsc.org. For instance, combining 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB), a β-diketone, and pyrazine with Tb³⁺ ions can yield different complex types, such as [Tb(TFPB)₃(L)₂] (where L is H₂O or pyz) and [(Tb(TFPB)₃)₂pyz] researchgate.net.

Studies in Imidophosphorane Ligand Fields

Imidophosphorane ligands have demonstrated an ability to stabilize high-valent lanthanide complexes, including those of this compound, often in low-coordinate, pseudotetrahedral geometries acs.org. These ligands feature a zwitterionic P–N moiety that distinguishes them from other ligand types acs.org. Research has involved the synthesis and characterization of this compound imidophosphorane complexes chemrxiv.org. The coordination geometry of trivalent this compound can be significantly altered by electronic and steric modifications of the imidophosphorane ligand chemrxiv.org. For example, in one study, a potassium ion was found to be bound in a κ⁴ fashion by two imidophosphorane ligands in a tetrahomoleptic, trivalent this compound complex, [(Et₂O)K][Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂))₄] chemrxiv.org. This coordination mode of the potassium ion can lead to a more linear Tb–N–P angle compared to other coordination modes chemrxiv.org. Imidophosphorane ligands can also stabilize tetravalent this compound complexes nih.govacs.org. The stability of such tetravalent complexes can be significant, allowing for thorough characterization chemrxiv.org. Studies comparing tetravalent cerium and this compound ions in a conserved imidophosphorane ligand field have provided insights into the metal-ligand covalency in these systems nih.govrsc.org.

Development of Amino Acid-Based this compound Complexes

Amino acids and small peptides can form complexes with this compound ions, and these interactions have been investigated, particularly in the context of using this compound luminescence as a probe in biological systems osu.eduresearchgate.net. The luminescence of Tb³⁺ can be enhanced when certain amino acids and small peptides are added to a solution containing a this compound complex osu.edu. This enhancement can occur through non-radiative energy transfer from aromatic chromophores in the amino acids or peptides to the bound Tb³⁺ ions osu.edu. Studies have examined the luminescent properties of this compound complexes with amino acids and peptides like angiotensin II osu.edu. Results suggest that the enhancement of this compound luminescence in these complexes can be influenced by factors such as weak binding and energy transfer efficiency osu.edu. Novel amino acid-based this compound complexes have been synthesized and their optical properties investigated researchgate.netresearchgate.net. For example, octanoyl amino acid this compound complexes have been developed and studied researchgate.netdntb.gov.ua. Amino acid rare-earth compounds are considered multifunctional materials with unique physical and chemical properties researchgate.net. The interaction of chiral amino acids with helical tris(dipicolinate)this compound(III) complexes has also been studied to understand chiral recognition mechanisms nih.gov.

Investigations with 1,10-Phenanthroline as a Ligand

1,10-Phenanthroline (phen) is a common neutral bidentate ligand used in lanthanide coordination chemistry, known for its ability to enhance metal complex stability and improve luminescence efficiency . This compound complexes incorporating 1,10-phenanthroline have been synthesized and characterized scientific.netresearchgate.net. These ternary complexes often combine phen with other ligands, such as β-diketonates or carboxylates researchgate.net. For instance, ternary luminescence complexes composed of Tb(III), phthalic acid, and 1,10-phenanthroline have been synthesized scientific.net. Crystal structure analyses of this compound complexes with ligands like 2-iodobenzoate (B1229623) or m-methylbenzoate and 1,10-phenanthroline (or 2,2'-bipyridine) show that the phen ligand chelates to the this compound ion researchgate.net. In some cases, the this compound ion is eight-coordinated, with phen occupying two coordination sites researchgate.net. The inclusion of 1,10-phenanthroline can lead to complexes that exhibit strong green fluorescence under ultraviolet excitation scientific.netresearchgate.net. The interaction of this compound complexes containing 1,10-phenanthroline with biomolecules like bovine serum albumin has also been investigated .

Structural Elucidation and Characterization of this compound Complexes

Analysis of Coordination Geometries and Numbers in this compound Species

This compound, typically in the +3 oxidation state, exhibits variable coordination numbers and geometries in its complexes. The coordination number is determined by the number of ligand atoms directly bonded to the this compound ion brainly.com. Lanthanides like this compound can have coordination numbers greater than six, commonly eight or nine, due to their larger ionic radii and the involvement of f orbitals in bonding brainly.comfrontiersin.org. Common geometries for eight-coordinate complexes include square antiprismatic and dodecahedral arrangements brainly.com. Nine-coordinate geometries, such as the tricapped trigonal prism, are also observed iucr.orgfrontiersin.org.

Crystal structure analyses provide specific examples of these coordination environments. In some binuclear this compound complexes with carboxylate and 2,2'-bipyridine ligands, this compound ions have been observed with coordination numbers of eight or nine, exhibiting distorted square-antiprismatic geometry for eight-coordinate species researchgate.net. In a this compound(III) complex with 1,1,1-tris(hydroxymethyl)propane and nitrate ligands, a 10-coordinate this compound ion with an s-bicapped square-antiprismatic geometry and a nine-coordinate this compound center with a tricapped trigonal-prismatic coordination polyhedron were found in different crystal forms iucr.org. A this compound(III) complex with a simple N-benzyl-4-pyridone ligand was found to be nine-coordinated, surrounded by nine oxygen atoms from three bidentate nitrate ions and three monodentate 4-pyridone ligands mdpi.com. In a this compound(III)-glutarate coordination polymer, the this compound ions were nine-coordinate with a distorted tri-capped trigonal prismatic geometry frontiersin.org. The specific coordination geometry and number are highly dependent on the nature and denticity of the ligands involved researchgate.netmdpi.comiucr.org.

Data Table: Examples of this compound Complex Coordination Environments

ComplexLigandsCoordination NumberCoordination GeometryReference
{[Tb(2-IBA)₃ · 2,2′-bipy]₂ · C₂H₅OH} (molecule a)2-iodobenzoate (2-IBA), 2,2′-bipyridine (2,2′-bipy)8Not specified (distorted) researchgate.net
{[Tb(2-IBA)₃ · 2,2′-bipy]₂ · C₂H₅OH} (molecule b)2-iodobenzoate (2-IBA), 2,2′-bipyridine (2,2′-bipy)9Not specified (distorted) researchgate.net
[Tb(2-ClBA)₃ · 2,2′-bipy]₂2-chlorobenzoate (2-ClBA), 2,2′-bipyridine (2,2′-bipy)9Not specified (distorted) researchgate.net
[Tb(NO₃)₂(H₃Lᴱᵗ)₂]NO₃·0.5C₄H₁₀O₂1,1,1-tris(hydroxymethyl)propane (H₃Lᴱᵗ), Nitrate (NO₃⁻)10s-bicapped square-antiprismatic iucr.org
Tb(NO₃)(H₃Lᴱᵗ)₂(H₂O)₂1,1,1-tris(hydroxymethyl)propane (H₃Lᴱᵗ), Nitrate (NO₃⁻), Water (H₂O)9Tricapped trigonal-prismatic iucr.org
This compound(III) complex with N-benzyl-4-pyridone and nitrateN-benzyl-4-pyridone, Nitrate (NO₃⁻)9Not specified mdpi.com
[Tb(C₅H₇O₄)(C₅H₆O₄)(H₂O)₂]n (this compound(III)-glutarate coordination polymer)Glutarate (C₅H₆O₄²⁻), Monoprotonated glutarate (C₅H₇O₄⁻), Water (H₂O)9Distorted tri-capped trigonal prismatic frontiersin.org

Characterization of Metal-Ligand Bonding in this compound Compounds

The nature of metal-ligand bonding in this compound compounds is crucial to understanding their properties. In trivalent this compound (Tb(III)) complexes, the bonding is generally considered to be primarily ionic, characteristic of lanthanide-ligand interactions. However, studies on tetravalent this compound (Tb(IV)) complexes indicate a greater degree of covalent character in the metal-ligand bonds. chemrxiv.orgnih.gov For instance, research on a four-coordinate tetravalent this compound complex, [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt2))4], has demonstrated that the metal-ligand bonds are sufficiently covalent to stabilize the Tb(IV) ion. chemrxiv.orgnih.gov Techniques such as X-ray absorption near-edge spectroscopy (XANES), electron paramagnetic resonance (EPR) spectroscopy, magnetic susceptibility measurements, and density functional theory (DFT) calculations are employed to characterize these bonding interactions. chemrxiv.orgnih.gov These studies show that increased metal-ligand covalency in the tetravalent state can have significant implications for the magnetic properties of these complexes. chemrxiv.orgnih.gov

Isostructural Comparisons of this compound Complexes with Lanthanide Analogs

Comparing the structures and properties of this compound complexes with isostructural analogs of other lanthanides, particularly cerium, provides valuable insights into the electronic and structural effects across the series. Studies have synthesized and characterized tetravalent cerium and this compound complexes with the same ligand, [(NP(1,2-bis-tBu-diamidoethane)(NEt2))]1−, which are isostructural. rsc.orgrsc.orgnih.govresearchgate.netscispace.comosti.gov A comparative analysis using techniques like cyclic voltammetry, XANES, and natural bond orbital (NBO) analysis has been performed. rsc.orgrsc.orgnih.govresearchgate.netscispace.comosti.gov

These comparisons highlight differences in metal-ligand covalency. Natural bond orbital analysis suggests that the tetravalent cerium analog exhibits greater covalent character in the metal-ligand bonds compared to the tetravalent this compound complex. rsc.orgresearchgate.netscispace.comosti.gov This is supported by shorter Ce-N bonds in the tetravalent cerium complex. researchgate.netscispace.comosti.gov The greater contribution of cerium's 4f electrons to the Ce-N bonding accounts for the stronger covalent interactions in the cerium analog compared to the this compound complex. researchgate.netscispace.comosti.gov

Electronic Structure and Redox Behavior of this compound Complexes

Investigation of this compound Oxidation States and Compound Stability (Tb(III) and Tb(IV))

This compound primarily exists in the +3 oxidation state, which is the most stable. However, the +4 oxidation state is also accessible and has been a subject of significant research interest due to its potential applications and fundamental chemical significance. sckcen.beresearchgate.netnih.govnih.gov Stabilizing the Tb(IV) oxidation state in molecular complexes is synthetically challenging. nih.govresearchgate.netnih.govacs.org

The stability of Tb(IV) complexes is highly dependent on the ligand environment. Strong field ligands and specific coordination geometries can enhance the stability of the tetravalent state. chemrxiv.orgnih.govresearchgate.netnih.gov For example, the synthesis of stable molecular Tb(IV) complexes has been achieved using ligands like imidophosphoranes and siloxides. chemrxiv.orgnih.govnih.gov In aqueous media, Tb(III) can be electrochemically oxidized to Tb(IV), and the stability of Tb(IV) in solution is influenced by the supporting electrolyte, with concentrated carbonate solutions appearing to be the most promising for stabilization. sckcen.beresearchgate.net

This compound(III,IV) oxide (Tb4O7) is a well-known compound containing both Tb(III) and Tb(IV). kalpesh-enterprise.comwikipedia.org Its existence and properties demonstrate the accessibility of the tetravalent state, although there is debate on whether it is a discrete compound or part of an interstitial oxide system. kalpesh-enterprise.comwikipedia.org Tb4O7 can be produced by heating this compound oxalate (B1200264) or sulfate (B86663) and is used in the preparation of other this compound compounds. kalpesh-enterprise.comwikipedia.org

The electronic structure of Tb(III) is characterized by a 4f⁸ configuration, while Tb(IV) has a 4f⁷ configuration, which is a half-filled shell and contributes to its relative stability compared to other +4 lanthanides besides cerium. chemrxiv.orgnih.govoptica.org

Electrochemical Studies of this compound Complexes (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound complexes and determining the potentials associated with the Tb(IV)/Tb(III) redox couple. rsc.orgrsc.orgnih.govresearchgate.netosti.govresearchgate.netresearchgate.net These studies provide information on the reversibility and kinetics of the redox processes and the influence of ligands and the environment on the stability of the different oxidation states. sckcen.beresearchgate.net

Cyclic voltammetry studies on isostructural tetravalent cerium and this compound complexes with the [(NP(1,2-bis-tBu-diamidoethane)(NEt2))]1− ligand show distinct reduction potentials. rsc.orgrsc.orgnih.govresearchgate.netosti.gov The tetravalent this compound complex, 1-Tb(PN*), exhibits a reduction event at -1.79 V vs. Fc/Fc+ in THF, which is the most negative Epc reported for electrochemically interrogated this compound complexes. rsc.orgrsc.orgnih.govresearchgate.netosti.gov This value is significantly more positive than the reduction potential observed for the analogous cerium complex (-2.88 V vs. Fc/Fc+). rsc.orgrsc.orgnih.govresearchgate.netosti.gov

Electrochemical oxidation of Tb(III) in aqueous media has been studied, and the oxidation potential is influenced by the supporting electrolyte. sckcen.beresearchgate.net Higher carbonate concentrations and temperatures can lower the potential required to oxidize Ce(III), and similar effects may be observed for this compound. researchgate.net Studies show that in aqueous carbonate, nitrate, and periodate (B1199274) media, Tb(III) can be oxidized to Tb(IV). sckcen.be The lowest applied potential for oxidizing Tb(III) was found to be +0.9 V vs. Ag/AgCl in periodate medium, although carbonate medium offered better Tb(IV) stabilization. sckcen.be

Electrochemical studies also provide insights into the stability of the oxidized and reduced species. For example, chronoabsorptometry studies on cerium carbonate complexes suggest that both Ce(III) and Ce(IV) species are chemically stable and reversible, which might be comparable to this compound in similar environments. researchgate.net

Analysis of Ligand π-Donation to this compound 5d Orbitals

Ligand π-donation to the metal center can play a significant role in the electronic structure and stability of lanthanide complexes, particularly for higher oxidation states where there is increased covalent character. researchgate.netnih.govacs.orgfigshare.com In the case of Tb(IV) complexes, theoretical calculations suggest that ligand π-donation to the this compound 5d orbitals is primarily responsible for stability enhancement and the tuning of physical properties. researchgate.netnih.govacs.orgfigshare.com

Quantum theoretical calculations, often augmenting experimental findings, are used to analyze these interactions. researchgate.netnih.govacs.org Studies on tetravalent this compound chelates with aromatic N-chelating ligands have shown that these ligands can effectively tune the electronic structures of the complexes. researchgate.netnih.govacs.org The sizable potential shifts observed for the quasi-reversible Tb(IV/III) redox process and changes in absorption spectra provide experimental evidence supporting the influence of these ligands. researchgate.netnih.govacs.org

Data Tables

ComplexOxidation StateReduction Potential (V vs. Fc/Fc+)Reference
[Tb(NP(1,2-bis-tBu-diamidoethane)(NEt2))4] (1-Tb(PN))Tb(IV)-1.79 rsc.orgrsc.orgnih.govresearchgate.netosti.gov
[Ce(NP(1,2-bis-tBu-diamidoethane)(NEt2))4] (1-Ce(PN))Ce(IV)-2.88 rsc.orgrsc.orgnih.govresearchgate.netosti.gov
[Tb(OSiPh3)4L] (L = DME)Tb(IV)-0.1 (Formal Potential) researchgate.netacs.org
[Tb(OSiPh3)4L] (L = 1,10-phenanthroline)Tb(IV)0.301 (Formal Potential) researchgate.netacs.org

Organometallic Chemistry of Terbium

Synthesis Routes for Organoterbium Compounds

The synthesis of organothis compound compounds typically involves reactions that form a direct bond between a this compound atom and a carbon atom from an organic ligand wikipedia.org. Various synthetic strategies have been employed, depending on the nature of the organic ligand and the desired oxidation state of the this compound center.

Preparation of Cyclopentadienyl (B1206354) this compound Complexes

Cyclopentadienyl complexes, featuring the ligand (often abbreviated as Cp), were among the early organothis compound compounds studied wikipedia.org. These complexes are commonly prepared through the reaction of anhydrous this compound halides with alkali metal cyclopentadienides in ethereal solvents like tetrahydrofuran (B95107) (THF) wikipedia.org.

A representative synthesis involves the reaction of this compound(III) chloride () with sodium cyclopentadienide (B1229720) (): wikipedia.org

Another example involves the reaction of this compound(II) iodide () with a substituted sodium cyclopentadienide, : wikipedia.org

Bis(cyclopentadienyl) complexes of rare-earth metals, including this compound, have garnered significant attention due to their role in the development of 4f element organometallic chemistry nih.goviucr.org. The modification of the cyclopentadienyl ligand with various organic fragments allows for structural diversity in these complexes nih.goviucr.org. For instance, a bis(-cyclopentadienyl)this compound complex with a salicylimino ligand was synthesized from tris(cyclopentadienyl)(tetrahydrofuran)this compound and 2-{[(2-methoxyphenyl)imino]methyl}phenol nih.goviucr.orgiucr.org.

Synthesis of Alkyl and Aryl this compound Compounds

Organothis compound compounds featuring metal-carbon bonds, such as alkyls and aryls, can be synthesized via metathesis reactions in ethereal solutions wikipedia.org. A general method involves the reaction of a this compound halide with an organolithium reagent (LiR), where R represents an alkyl or aryl group wikipedia.org.

The reaction can yield neutral or anionic complexes depending on the stoichiometry: wikipedia.orgwikipedia.org

Examples of alkyls include and wikipedia.org. The synthesis of neutral non-cyclopentadienyl bis-hydrocarbyl complexes of lanthanides, including this compound, is an area of interest, as they can serve as catalysts or precursors for catalytically active species acs.org. Difficulties in their preparation can arise from salt occlusion, dimerization, and solvent ligation acs.org.

Tetravalent this compound alkyl and benzyl (B1604629) complexes are particularly rare due to the oxidizing nature of and the reducing nature of alkyl and benzyl ligands nih.gov. However, synthetic strategies employing supporting ligands like tri-tert-butyl imidophosphorane have enabled the synthesis and isolation of such complexes nih.govchemrxiv.org. For example, a tetravalent cerium alkyl complex with an unsupported -hybridized C-Ce-bond was synthesized using a iodide precursor and an organolithium reagent nih.gov. Similar methodologies can be applied to this compound.

Bonding and Structural Aspects of Organothis compound Compounds

The bonding in organothis compound compounds, like other organolanthanides, involves interactions between the metal's orbitals and the ligand's orbitals fiveable.me. Due to the presence of f-orbitals, lanthanides exhibit unique bonding characteristics mdpi.com.

Characterization of this compound Metal-Carbon Bonds

Metal-carbon bonds are fundamental in organometallic chemistry, formed by the overlap of a metal orbital with a carbon orbital fiveable.me. In organothis compound compounds, these bonds play a crucial role in defining the geometry and electronic properties fiveable.me.

Characterization of these bonds often involves techniques such as X-ray crystallography to determine bond lengths and angles, and spectroscopic methods to probe electronic structure acs.orgchemrxiv.orgmdpi.com. For instance, X-ray analysis has been used to establish the structure of a this compound complex containing bonds acs.org. Bonding analysis of a tetravalent this compound complex with imidophosphorane ligands indicated the formation of two-center two-electron (2c-2e) Tb-N bonds chemrxiv.org. While this example involves a Tb-N bond, the principles of bonding apply similarly to Tb-C bonds.

The strength and polarity of metal-carbon bonds in organometallic compounds can vary, influencing their reactivity britannica.com. In some cases, the metal-carbon bond can be polarized, with electron density shifted towards the carbon atom britannica.com.

Research Progress and Challenges in Organothis compound Chemistry

Research in organothis compound chemistry continues to explore new synthetic routes, structural motifs, and applications. Progress has been made in synthesizing complexes with various organic ligands, including cyclopentadienyl, alkyl, and aryl systems wikipedia.orgnih.goviucr.orgacs.org. The synthesis of tetravalent organothis compound complexes, though challenging, has also seen recent advancements nih.govchemrxiv.org.

Challenges in organothis compound chemistry, and organolanthanide chemistry in general, include the high reactivity of some organolanthanide compounds, their sensitivity to air and moisture, and difficulties in isolating pure products nih.goviucr.orgacs.org. The tendency towards ligand redistribution and elimination reactions can also pose synthetic hurdles acs.org.

Despite these challenges, the unique electronic and magnetic properties of this compound present opportunities for developing novel organometallic materials with potential applications in areas such as catalysis, luminescence, and molecular magnetism mdpi.comnih.govnih.govresearchgate.net. For example, organometallic this compound complexes have been investigated as single-ion magnets nih.gov. Further research is needed to design and synthesize new organothis compound compounds with enhanced stability and tailored properties for specific applications nih.gov.

Terbium in Advanced Materials Science

Terbium-based Luminescent Materials

This compound-based compounds are widely utilized as luminescent materials, primarily emitting intense green light. tandfonline.commdpi.comsamaterials.comresearchgate.net This characteristic green emission arises from transitions within the Tb³⁺ ion's energy levels, specifically from the excited ⁵D₄ state to the ⁷Fⱼ ground states (where J can be 6, 5, 4, or 3). rsc.orgacs.orgresearchgate.net The most prominent emission is typically observed around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. researchgate.netresearchgate.net

Photophysical Properties of this compound(III) Luminescence

The photophysical properties of Tb³⁺ luminescence are crucial for understanding and optimizing the performance of this compound-based luminescent materials. These properties include the mechanisms by which energy is transferred to the Tb³⁺ ion, the influence of the surrounding environment on its emission, and quantifiable metrics such as luminescence intensity, quantum yield, and lifetime.

Direct excitation of Tb³⁺ ions through their f-f transitions is generally weak due to their Laporte-forbidden nature. uchile.cl To achieve efficient luminescence, Tb³⁺ ions are often incorporated into complexes with organic ligands that act as "antennae". tandfonline.commdpi.comue.wroc.pl These ligands efficiently absorb excitation energy (typically UV light) through their strong absorption bands (e.g., π-π* or n-π* transitions) and then transfer this energy to the central Tb³⁺ ion. tandfonline.comue.wroc.plfrontiersin.org This process is known as the antenna effect or ligand-to-metal energy transfer (LMET). mdpi.comue.wroc.pl

The LMET mechanism typically involves the excitation of the ligand to its singlet excited state (S₁), followed by intersystem crossing to the triplet state (T₁). frontiersin.org Energy is then transferred from the ligand's triplet state to an excited state of the Tb³⁺ ion (e.g., the ⁵D₄ level). researchgate.netrsc.orguchile.clue.wroc.pl Efficient energy transfer requires the energy level of the ligand's triplet state to be well-matched and ideally slightly above the emitting level of the Tb³⁺ ion to minimize back energy transfer. rsc.orgscielo.br Various theoretical models, including Förster (dipolar or multipolar interaction) and Dexter (exchange mechanism) energy transfer, have been proposed to describe this process, with the Dexter mechanism from the ligand triplet state often considered dominant in many lanthanide complexes. ue.wroc.pl

The luminescence spectrum of Tb³⁺ is characterized by narrow emission bands, which are relatively insensitive to the surrounding environment compared to the broad emission of organic fluorophores. acs.orgrsc.org However, certain transitions, known as hypersensitive transitions, can be significantly influenced by the local coordination environment around the Tb³⁺ ion. rsc.orgacs.orgresearchgate.net These transitions are typically electric dipole in nature and exhibit changes in intensity and splitting based on the symmetry and polarizability of the ligand field. acs.org

For Tb³⁺, the ⁵D₄ → ⁷F₅ transition is considered a hypersensitive transition. rsc.orgresearchgate.net Changes in the coordinating environment can lead to Stark splitting of the emission lines within this transition. rsc.orgacs.org This splitting is more pronounced in solid-state materials compared to solutions, indicating a less symmetric environment around the Tb³⁺ ion in the solid phase. rsc.org A higher degree of asymmetry in the coordination environment can lead to enhanced emission intensity for these electric dipole transitions. rsc.org The ratio of the intensity of the hypersensitive ⁵D₄ → ⁷F₅ transition to the magnetic dipole ⁵D₄ → ⁷F₆ transition can serve as an indicator of the changes in the local symmetry around the Tb³⁺ ion. frontiersin.org Environmental factors such as the presence of different ligands, solvent polarity, and the crystalline phase of the host material can all influence the ligand field and, consequently, the splitting and intensity of these transitions. rsc.orgfrontiersin.orgsqu.edu.om

The luminescence intensity of this compound compounds can be significantly modulated by various environmental factors, including the solvent and the concentration of Tb³⁺ ions.

Solvent Effects: The choice of solvent can have a profound impact on the luminescence intensity of Tb³⁺ complexes, particularly in solution. Solvents containing high-frequency O-H or C-H oscillators can efficiently quench the luminescence through non-radiative energy transfer from the excited Tb³⁺ ion to the vibrational overtones of the solvent molecules. squ.edu.ommdpi.comresearchgate.netrsc.org Coordinating solvents can also influence the luminescence by competing with the primary ligands for coordination sites around the Tb³⁺ ion, potentially altering the energy transfer efficiency or introducing quenching pathways. squ.edu.ommdpi.com Non-coordinating solvents generally lead to higher luminescence intensity compared to coordinating or protic solvents. rsc.orgsqu.edu.ommdpi.com For instance, studies have shown higher emission intensity in dichloromethane (B109758) (DCM), a non-coordinating solvent, compared to dimethyl sulfoxide (B87167) (DMSO), a coordinating solvent. rsc.org Similarly, methanol (B129727) has been observed to enhance luminescence compared to other alcohols or water. squ.edu.omresearchgate.net The polarity of the solvent can also play a role, with luminescence intensity sometimes being inversely proportional to the solvent's polarity index. mdpi.com

Concentration Effects: The concentration of Tb³⁺ ions in a material can also affect luminescence intensity. At low concentrations, increasing the Tb³⁺ concentration generally leads to increased luminescence as more emitting centers are available. However, beyond an optimal concentration, luminescence intensity can decrease due to concentration quenching. mdpi.comnih.govresearchgate.netresearchgate.net Concentration quenching occurs due to energy transfer between adjacent Tb³⁺ ions, which can lead to non-radiative decay pathways, such as cross-relaxation processes. mdpi.comaip.org For example, the ⁵D₄ excited state of one Tb³⁺ ion can transfer energy to a neighboring Tb³⁺ ion in the ⁷F₆ ground state, promoting it to a higher excited state (e.g., ⁷F₀) while the first ion relaxes to a lower level (e.g., ⁷F₀), effectively losing the energy that would have resulted in green emission. aip.org Studies on Tb-based metal-organic frameworks (MOFs) have shown that maximum photoluminescence quantum yield (PLQY) can be achieved at intermediate Tb³⁺ concentrations, with higher concentrations leading to decreased PLQY due to concentration quenching. mdpi.com

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of a luminescent material, representing the ratio of emitted photons to absorbed photons. For this compound compounds, determining the PLQY is essential for evaluating their potential in various applications. PLQY measurements for solid samples are typically performed using an integrating sphere, which collects all emitted light. mdpi.com For solutions, comparative methods using a standard with a known quantum yield can be employed.

Table 1 provides examples of reported photoluminescence quantum yields for various this compound compounds.

CompoundExcitation Wavelength (nm)PLQY (%)Reference
Tb₂(1,4-bdc)₃∙4H₂O (pure)32046 mdpi.com
(Tb₀.₅Gd₀.₅)₂(1,4-bdc)₃∙4H₂O32063 mdpi.com
(Tb₀.₅La₀.₅)₂(1,4-bdc)₃∙4H₂O32066 mdpi.com
(Tb₀.₅Y₀.₅)₂(1,4-bdc)₃∙4H₂O32060 mdpi.com
[Tb(DPA)]⁻ (mono-complex)Not specified6 nih.govrsc.org
[Tb(DPA)₂]⁻Not specified~0.4 nih.govrsc.org
[Tb(DPA)₃]³⁻Not specified~40 nih.govrsc.org
[Tb₂(Phen)₂(p-BrBA)₆] (Solid State)Not specified>100 nih.gov
[TbY(Phen)₂(p-BrBA)₆] (Solid State)Not specified>100 nih.gov

*Theoretical quantum efficiency upon excitation to 5d states, potentially involving quantum cutting.

Luminescence lifetime (τ) is another crucial photophysical parameter, representing the average time an ion remains in its excited state before returning to the ground state through photon emission or non-radiative processes. Tb³⁺ ions are known for their relatively long luminescence lifetimes, typically in the millisecond range, which is a characteristic feature of lanthanide f-f transitions. acs.orgtandfonline.comnih.govrsc.org This long lifetime is advantageous for applications like time-gated detection, which can effectively suppress short-lived background fluorescence. acs.org

The luminescence lifetime of the ⁵D₄ excited state of Tb³⁺ is influenced by both radiative and non-radiative decay rates. Non-radiative decay is often dominated by energy transfer to high-frequency oscillators in the surrounding environment, such as O-H vibrations from coordinated water molecules. squ.edu.omresearchgate.netrsc.org Therefore, removing coordinated water or using deuterated solvents (like D₂O, where O-D vibrations have lower frequencies) can significantly prolong the luminescence lifetime. researchgate.netnih.gov

Concentration quenching can also reduce the luminescence lifetime at high Tb³⁺ concentrations due to increased energy transfer between neighboring ions. mdpi.comaip.org The lifetime of the ⁵D₄ excited state has been shown to decrease with increasing Tb³⁺ concentration in MOF structures. mdpi.com

Table 2 presents examples of reported luminescence lifetimes for the ⁵D₄ excited state of terb³⁺ in different systems.

Compound / SystemEnvironmentLifetime (ms)Reference
(TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (x=0.001)Solid MOF1.1 mdpi.com
(TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (x=1)Solid MOF0.7 mdpi.com
Tb³⁺ complex (viscosity probe)Viscous media0.23 - 0.89 acs.orgnih.gov
Tb-L1 complexPolymer matrix~1 rsc.orgrsc.org
Tb-L2 complexPolymer matrix~1 rsc.orgrsc.org
Tb³⁺-doped ionic nanospheresH₂O dispersionNot specified researchgate.net
Tb³⁺-doped ionic nanospheresD₂O dispersionNot specified researchgate.net
[Tb(DPA)]⁻ (mono-complex)Aqueous solution0.5 nih.govrsc.org
[Tb(DPA)₂]⁻Aqueous solution~2 nih.govrsc.org
[Tb(DPA)₃]³⁻Aqueous solution~2 nih.govrsc.org
Tb³⁺ complex with 3,3′,4,4′-biphthalic anhydride (B1165640)SolidVaried optica.org
[Tb₂(Phen)₂(p-BrBA)₆]Solid StateMilliseconds nih.gov
[TbY(Phen)₂(p-BrBA)₆]Solid StateMilliseconds nih.gov
[Tb(pcam)₃]³⁺Solid State2.2 researchgate.net
Dinuclear Tb(III) complexes with tripodal ligandsNot specifiedMilliseconds uchile.cl

Note: Specific lifetime values for the ionic nanospheres in H₂O and D₂O were not explicitly provided in the snippet, but the text indicates a difference. researchgate.net The lifetime for the biphthalic anhydride complex varied depending on the specific complex composition. optica.org

Non-Radiative Relaxation Mechanisms in this compound Luminescence

Luminescence in this compound-based materials involves the excitation of the Tb³⁺ ion, typically through energy transfer from a sensitizing ligand or host material, followed by relaxation and emission of photons. However, non-radiative relaxation processes can compete with radiative emission, reducing the luminescence efficiency. rsc.org These mechanisms involve the dissipation of excitation energy as heat rather than light.

One significant non-radiative relaxation pathway is multiphonon relaxation, where the excitation energy is transferred to the vibrational modes of the surrounding lattice or solvent molecules. aip.org High-energy vibrations, such as O-H, N-H, or C-H oscillators, can effectively quench luminescence by providing efficient channels for non-radiative decay. rsc.org The coordination environment around the Tb³⁺ ion plays a crucial role; a higher non-symmetric environment can sometimes enhance emission intensity, while solvent vibrations can reduce it. rsc.org

Another important non-radiative process is concentration quenching, which occurs at higher concentrations of Tb³⁺ ions. researchgate.net When dopant ions are in close proximity, energy transfer between ions becomes more probable, leading to non-radiative loss. researchgate.net This energy transfer can occur through mechanisms like cross-relaxation, where energy is transferred between excited and ground-state this compound ions. aip.orgresearchgate.net For example, the decay of the ⁵D₃ level to ⁵D₄ can non-radiatively transfer energy to a nearby ground-state this compound ion, exciting a transition within the ⁷F manifold. researchgate.net Surface quenching can also hinder luminescence enhancement in nanoparticles. researchgate.net

However, incorporating Tb³⁺ ions into suitable host lattices or coordinating them with appropriate ligands can help minimize non-radiative relaxation. rsc.orgnih.gov A strong protective shield provided by ligands with low-frequency vibrational oscillators can reduce energy transfer to quenching sites. acs.org

This compound-based Luminescent Materials for Optoelectronics and Display Technologies

This compound's intense green emission makes it invaluable in the development of materials for optoelectronic devices and display systems. samaterials.comsfa-oxford.com

This compound Emitters in Organic Light-Emitting Diodes (OLEDs)

This compound complexes are explored as green emitters in OLEDs due to the characteristic narrow emission bands and high theoretical internal quantum efficiency associated with f-f transitions in lanthanide ions. nih.govsciengine.com Organo-lanthanide complexes, including those based on this compound, offer fascinating optical properties for OLED applications. rsc.org Early work demonstrated the use of ternary this compound complexes, such as [Tb(acac)₃phen] (acac = acetylacetonate (B107027), phen = 1,10-phenanthroline), in the emissive layers of multilayer OLED structures. rsc.org

Ligand design plays a critical role in the performance of this compound-based OLEDs. researchgate.net Ligands can sensitize this compound luminescence through efficient ligand-to-metal energy transfer processes. rsc.orgacs.orgrsc.orgresearchgate.net Additionally, ligands can influence carrier transport properties within the OLED device, affecting efficiency. researchgate.net For instance, incorporating electron-transporting groups into the ligand structure can help balance charge carriers and boost device performance. nih.gov Research has shown that the type of substituents on the ligand can significantly impact the quantum yields of this compound complexes. researchgate.net Highly efficient green OLEDs utilizing this compound(III) complexes with photoluminescent quantum yields close to 100% have been reported, setting new records for devices based on f-f transition lanthanide complexes. sciengine.com

Specific this compound complexes have been investigated for their electroluminescent properties in solution-processed OLEDs. researchgate.net For example, devices based on a novel this compound(III) complex with the ligand CPMIP (1-(4-cyanophenyl)-3-methyl-4-isobutyryl-pyrazoline-5-one) exhibited a maximum external quantum efficiency up to 19.7%. sciengine.com Another study achieved a luminance of 332 cd m⁻² in solution-processed OLEDs using this compound-based emitters with anionic ligands designed to increase hole mobility and sensitize luminescence. researchgate.net

Green Phosphors Utilizing this compound for Display Systems and Lighting

This compound is a cornerstone element in the production of green phosphors, which are essential for various display systems and energy-efficient lighting, including fluorescent lamps and LED displays. samaterials.comsfa-oxford.comsfa-oxford.com this compound oxide is widely used in these applications. sfa-oxford.comstanfordmaterials.com When excited, this compound compounds emit a brilliant green light with exceptional brightness and color purity. sfa-oxford.com In trichromatic lighting technology, this compound "green" phosphors are combined with europium blue and red phosphors to generate energy-efficient white light. sfa-oxford.com this compound's luminescent properties are critical for achieving color precision and energy efficiency in display technology. samaterials.com

Research on Tunable Emissive Colors and White Light Generation with this compound

While this compound is primarily known for its green emission, research explores its potential in achieving tunable emissive colors and generating white light, often by co-doping with other luminescent ions or incorporating it into specific host materials and complexes. rsc.orgacs.orgresearcher.liferesearchgate.net

One approach involves combining this compound's green emission with emissions from other luminophores, such as blue and red emitters, within a single material or device structure. rsc.orgacs.orgresearcher.liferesearchgate.net For instance, co-doping a host material with both Eu³⁺ (red emitter) and Tb³⁺ (green emitter) can lead to white light emission, with the color tunable by adjusting the ratio of the dopants and the excitation wavelength. acs.orgresearcher.life Metal-organic frameworks (MOFs) doped with Eu³⁺ and Tb³⁺ have demonstrated tunable luminescence from red to white to blue depending on the excitation wavelength. acs.org Similarly, co-doping lanthanide Schiff base complexes with red-emitting Eu³⁺ and green-emitting Tb³⁺ into a polymer matrix like PMMA has successfully yielded white light emission with CIE values close to the ideal white point. researcher.life

Another strategy involves utilizing single-component materials that can emit across a broad range of the visible spectrum or a combination of primary colors. Organo-terbium(III) complexes have been explored for single-component white OLEDs. rsc.org

Luminescent this compound-Doped Nanomaterials

Doping nanomaterials with this compound opens up possibilities for novel luminescent properties and applications, leveraging the unique characteristics of materials at the nanoscale.

Synthesis and Characterization of this compound-Doped Nanoparticles (e.g., TiO₂, Strontium Aluminate, Hydroxyapatite)

The synthesis of this compound-doped nanoparticles is typically achieved through various wet chemistry techniques, including sol-gel methods, hydrothermal synthesis, and coprecipitation. These methods allow for control over particle size, morphology, and dopant distribution. Characterization of the synthesized nanoparticles employs a range of analytical techniques to confirm their structure, composition, morphology, and optical properties.

This compound-Doped TiO₂ Nanoparticles: this compound-doped titanium dioxide (TiO₂) nanoparticles have been synthesized using facile sol-gel methods, with precursors like tetrabutyl titanate and this compound(III) nitrate (B79036) hexahydrate. royalsocietypublishing.orgsciencegate.appnih.govnih.gov Characterization techniques include X-ray diffraction (XRD) to analyze the crystalline structure, UV-visible diffuse reflectance spectroscopy (UV-Vis DRS) for optical properties, X-ray photoelectron spectroscopy (XPS) to examine elemental composition and chemical states, and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to study morphology and particle size. royalsocietypublishing.orgsciencegate.appnih.govnih.govresearchgate.netresearchgate.net Doping with Tb³⁺ can influence the crystallinity and introduce lattice defects, which can be beneficial for applications like photocatalysis by capturing electrons. researchgate.net The substitution of Ti⁴⁺ with Tb³⁺ can lead to the formation of Ti-O-Tb bonds. researchgate.net

Material TypeSynthesis MethodCharacterization Techniques UsedKey Findings
Tb-doped TiO₂ NPsSol-gelXRD, UV-Vis DRS, XPS, SEM, TEM, EDX, FTIR, N₂ adsorption-desorptionInfluences crystallinity, forms Ti-O-Tb bonds, enhances photocatalytic activity

This compound-Doped Strontium Aluminate Nanoparticles: Luminescent this compound-doped strontium aluminate (SrAl₂O₄:Tb³⁺) nanoparticles emitting bright green light have been synthesized using methods like microwave-assisted solid-state reactions and sol-gel combustion techniques. nih.govresearchgate.netresearchgate.netstmjournals.in Characterization involves powder XRD for structural analysis, Fourier transform infrared spectroscopy (FTIR) to confirm bond vibrations, field emission scanning electron microscopy (FESEM) or SEM for morphology, and photoluminescence spectroscopy to study emission properties. nih.govresearchgate.netresearchgate.netstmjournals.in The Kubelka-Munk method is often used to determine band gaps from UV-Vis diffuse reflectance spectra. nih.govresearchgate.net Studies have investigated the concentration-dependent luminescence and identified quenching mechanisms, such as dipole-dipole interaction. nih.govresearchgate.netresearchgate.net

Material TypeSynthesis MethodCharacterization Techniques UsedKey Findings
Tb-doped Strontium AluminateMicrowave-assisted solid-state, Sol-gelXRD, FTIR, FESEM/SEM, Photoluminescence, UV-Vis DRSBright green emission, concentration-dependent luminescence, dipole-dipole quenching

This compound-Doped Hydroxyapatite (B223615) Nanoparticles: this compound-doped hydroxyapatite (HAp) nanoparticles have been synthesized via hydrothermal methods and coprecipitation. researchgate.nethep.com.cnmdpi.comchalcogen.ronih.gov Characterization techniques include XRD to analyze crystal structure, TEM and SEM for morphology and size, energy-dispersive spectroscopy (EDS) or elemental mapping to confirm elemental composition and distribution, FTIR for functional groups, and photoluminescence spectroscopy for optical properties. researchgate.nethep.com.cnmdpi.comchalcogen.ronih.gov Doping with Tb³⁺ can influence the morphology and crystalline structure of hydroxyapatite. chalcogen.ronih.gov Tb³⁺ ions can be incorporated into the hydroxyapatite structure, often occupying Ca(II) sites. researchgate.netnih.gov The doping concentration affects luminescence intensity. researchgate.netchalcogen.ro

Material TypeSynthesis MethodCharacterization Techniques UsedKey Findings
Tb-doped HydroxyapatiteHydrothermal, CoprecipitationXRD, TEM, SEM, EDS/Elemental Mapping, FTIR, PhotoluminescenceInfluences morphology and crystal structure, Tb³⁺ occupies Ca(II) sites, luminescence depends on concentration

These characterization studies provide crucial insights into the relationship between the synthesis parameters, material structure, and luminescent properties of this compound-doped nanoparticles, guiding their development for various advanced material applications.

Spectroscopic Properties and Structural Evolution of this compound-Doped Nanoclusters (e.g., TbGen)

The doping of nanoclusters with rare earth elements like this compound is a promising approach for developing advanced materials with enhanced performance. Understanding the structural evolution and spectroscopic properties of these doped nanoclusters is crucial. Studies on anionic TbGen (n = 6–17) nanoclusters, for instance, have investigated their geometrical evolution patterns and spectroscopic characteristics using computational methods such as first-principles calculations coupled with global search techniques and density functional theory researchgate.netmdpi.comnih.gov.

The research indicates that the structural evolution of TbGen⁻ nanoclusters transitions from Tb-linked structures, where the this compound atom connects two germanium sub-clusters (observed for n = 10–13), to Tb-centered cage configurations (for n = 14–17) researchgate.netmdpi.comnih.gov. The simulated photoelectron spectroscopy of anionic TbGe₁₆⁻ shows good agreement with experimental data researchgate.netmdpi.comnih.gov.

Further spectroscopic analysis of these nanoclusters includes investigations into their infrared (IR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-vis) spectra researchgate.netmdpi.comnih.gov. Properties such as magnetism, charge transfer, the HOMO-LUMO gap, and relative stability have also been calculated researchgate.netmdpi.comnih.gov. These studies provide valuable insights into the relationship between the structure and the electronic and optical properties of these this compound-doped nanoclusters.

Potential for Photothermal and Photoelectric Conversion in this compound Nanoclusters

This compound-doped nanoclusters, such as TbGe₁₂⁻ and TbGe₁₆⁻, have demonstrated potential for applications in photothermal and photoelectric conversion technologies researchgate.netmdpi.comnih.govresearcher.life. Their stability and tunable photothermal properties suggest their utility as building blocks for functional nanomaterials researchgate.netmdpi.comnih.gov.

Specifically, the UV-Vis spectra of TbGe₁₂⁻ and TbGe₁₆⁻ clusters show overlap with the solar visible spectrum and exhibit strong absorption peaks in the near-infrared and mid-infrared regions, indicating significant light-harvesting capabilities mdpi.com. These properties make them promising for applications in solar photothermal conversion and photoelectric conversion researchgate.netmdpi.comnih.govresearcher.life. Their distinct architectures, including one- and three-dimensional structures, contribute to their potential in these energy conversion applications, as well as in infrared imaging technologies researchgate.netmdpi.comnih.gov.

Development of Luminescent this compound Metallogels

The development of luminescent supramolecular metallogels incorporating lanthanide ions, particularly europium(III) and this compound(III), has gained considerable attention rsc.orgrsc.orgresearchgate.netscite.aidntb.gov.ua. These materials are being explored for their potential applications in advanced materials, electronic technologies, and biotechnologies rsc.orgrsc.orgresearchgate.net.

Lanthanide-based metallogels leverage the unique optical, redox, and electronic properties of lanthanide ions within soft gel matrices rsc.orgrsc.org. The optical properties of these luminescent metallogels can be tuned across the visible spectrum, and it is possible to generate white light by combining Eu(III) and Tb(III) with suitable ligands in varying stoichiometric ratios rsc.orgrsc.orgresearchgate.net. The dynamic nature of the lanthanide-ligand coordination bond also allows these metallogels to be responsive to external stimuli rsc.orgrsc.orgresearchgate.net. Research in this area includes the development of luminescent self-healing supramolecular gels rsc.orgrsc.org.

This compound-based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials formed by the assembly of metal ions or clusters with organic ligands. Rare earth element-based MOFs, including those incorporating this compound, are particularly relevant due to their tunable structures and diverse functionalities, especially their luminescent properties mdpi.comrsc.org.

Synthesis and Textural Characterization of this compound MOFs

The synthesis of this compound-based MOFs can be achieved through various methods, such as solvothermal routes rsc.orgmdpi.com. For instance, a this compound-based MOF with fcu topology, fcu-Tb-FTZB-MOF, has been synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a linear ligand dntb.gov.uamdpi.comresearchgate.net.

Characterization of these materials typically involves techniques such as powder X-ray diffraction (PXRD) to confirm the crystalline phase and structure, and Brunauer-Emmett-Teller (BET) analysis to determine their textural properties, including surface area mdpi.comdntb.gov.uamdpi.comresearchgate.netnih.gov. The synthesis of fcu-Tb-FTZB-MOF, for example, resulted in a material with a high surface area of 1220 m²/g dntb.gov.uamdpi.comresearchgate.net.

Data Table: Textural Property of a this compound-based MOF

MOF NameLigandTopologySynthesis MethodSurface Area (BET)
fcu-Tb-FTZB-MOF2-fluoro-4-(1H-tetrazol-5-yl)benzoic acidfcuHydrothermal1220 m²/g
Luminescent Properties of Rare Earth Element-based MOFs Incorporating this compound

Rare earth element-based MOFs, particularly those containing this compound, are well-known for their intense photoluminescence properties mdpi.comrsc.orgmdpi.commdpi.com. This compound compounds are popular for their bright green light emission mdpi.com. The luminescent properties of these MOFs are strongly dependent on the type of lanthanide ion incorporated mdpi.com.

The incorporation of organic ligands in these MOFs can lead to an "antenna effect," where the ligand absorbs excitation energy and transfers it to the this compound ion, enhancing its characteristic luminescence mdpi.comarxiv.org. Studies on this compound terephthalate (B1205515) MOFs, for example, have investigated their luminescent properties in detail mdpi.comresearchgate.netdntb.gov.uaresearchgate.net.

The luminescence intensity of this compound-based MOFs can be influenced by factors such as the concentration of this compound ions and the presence of other guest molecules mdpi.comarxiv.org. For instance, the emission spectra of a this compound-based framework with thieno[3,2b]thiophene-2,5-dicarboxylate ligand showed that the detection of certain organic guest molecules like quinoline (B57606) and cinnamal is possible through luminescence quenching mdpi.com.

Research on Heterometallic this compound MOFs (e.g., Tb-Gd, Tb-La, Tb-Y)

Research has also focused on heterometallic this compound MOFs, where this compound is combined with other metal ions such as gadolinium (Gd), lanthanum (La), and yttrium (Y) mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearcher.life. These studies aim to understand how the presence of different metal ions affects the structural and luminescent properties of the MOFs.

Detailed investigations have been conducted on the structural features and luminescent properties of heterometallic Tb–Gd, Tb–La, and Tb–Y terephthalate MOFs with the general formula (TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (where M = Gd, La, or Y) across a wide concentration range of this compound (x = 0.001–1) mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearcher.life. These compounds are often isomorphic to the crystal structure of Ln₂(1,4-bdc)₃·4H₂O mdpi.com.

Studies have shown that the luminescence lifetime of the ⁵D₄ excited state of this compound decreases with increasing Tb³⁺ concentration in these heterometallic MOFs mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearcher.life. However, the photoluminescence quantum yield (PLQY) exhibits a non-linear dependence on the Tb³⁺ concentration mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearcher.life. Interestingly, substituting a portion of Tb³⁺ with Y³⁺, Gd³⁺, or La³⁺ ions can significantly enhance the photoluminescence quantum yield, with up to a 1.6 times increase observed with 50% substitution mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearcher.life.

Data Table: Luminescent Properties of Heterometallic Terephthalate MOFs (Tb₀.₅M₀.₅)₂(1,4-bdc)₃∙4H₂O

CompositionPhotoluminescence Quantum Yield Enhancement (relative to pure Tb-MOF)
(Tb₀.₅Y₀.₅)₂(1,4-bdc)₃∙4H₂OUp to 1.6 times
(Tb₀.₅Gd₀.₅)₂(1,4-bdc)₃∙4H₂OUp to 1.6 times
(Tb₀.₅La₀.₅)₂(1,4-bdc)₃∙4H₂OUp to 1.6 times

Research on mixed-metal MOFs, such as EuₓTb₍₁₋ₓ₎BTC, has also explored their application as ratiometric thermometers, demonstrating controllable luminescent properties dependent on the solvation of the lanthanide ions rsc.orgchemrxiv.org. The temperature-dependent luminescence spectra of these materials show that the this compound-based emission typically decreases with increasing temperature rsc.orgchemrxiv.org.

This compound-based Magnetic Materials

This compound is a key component in various magnetic materials due to its strong magnetic moments and the resulting magnetic ordering phenomena. bohrium.com Its alloys, such as Terfenol-D (an alloy of this compound, dysprosium, and iron), are notable for their significant magnetostrictive properties, where the material changes shape in response to a magnetic field. sfa-oxford.com

Fundamental Magnetism of this compound and its Compounds

The fundamental magnetic properties of this compound metal and its compounds have been extensively studied to understand their complex magnetic ordering and transitions.

Studies of Ferromagnetic and Antiferromagnetic Transitions in this compound

This compound metal exhibits a fascinating sequence of magnetic phase transitions as temperature changes. At high temperatures, it is in a paramagnetic state. wikipedia.orgaps.org Upon cooling, it transitions to an ordered magnetic state. aip.orgaip.org Specifically, pure this compound undergoes a transition from a paramagnetic state to a helical antiferromagnetic (AFM) state at approximately 229-230 K (Néel temperature, TN). arxiv.orgwikipedia.orgaps.orgaip.orgaip.orgresearchgate.net Further cooling leads to a transition from the helical AFM state to a ferromagnetic (FM) state at around 218-221 K (Curie temperature, TC). arxiv.orgwikipedia.orgaps.orgaip.orgaip.orgresearchgate.net This ferromagnetic state involves the alignment of magnetic moments within the basal plane of the hexagonal close-packed (hcp) structure. arxiv.orgaip.orgaip.orgresearchgate.net

Studies using neutron diffraction and magnetic measurements have been crucial in identifying these transitions. aps.orgaip.orgaip.org For instance, magnetic measurements on metallic this compound over a range of temperatures and fields confirmed the paramagnetic to ordered magnetic state transition around 230 K, identified as the Néel point. aps.org Below 218 K, the metal is ferromagnetic. aps.org

Pressure also influences the magnetic transitions in this compound. Studies have shown that applied pressure can suppress the ferromagnetic transition and induce antiferromagnetic states in different structural phases, such as the Sm-type rhombohedral phase which develops above 4 GPa. arxiv.orgresearchgate.netaps.orguab.edu

Data on magnetic transition temperatures for pure this compound at ambient pressure:

Magnetic State (Higher Temp)Transition Temperature (K)Magnetic State (Lower Temp)Reference
Paramagnetic~229-230 (TN)Helical Antiferromagnetic arxiv.orgwikipedia.orgaps.orgaip.orgaip.orgresearchgate.net
Helical Antiferromagnetic~218-221 (TC)Ferromagnetic arxiv.orgwikipedia.orgaps.orgaip.orgaip.orgresearchgate.net

This compound compounds also exhibit various magnetic transitions. For example, this compound orthoferrite (TbFeO₃) shows spin-reorientation transitions at low temperatures, where the weakly ferromagnetic moment changes direction. ras.ruiaea.org this compound oxides with compositions ranging between Tb₂O₃ and TbO₂ have also been studied, revealing long-range magnetic order in several phases, mostly exhibiting antiferromagnetic ordering at low temperatures. aip.org

Elucidation of Helical Magnetic Structures in this compound

Neutron diffraction studies have been instrumental in elucidating the helical magnetic structure of this compound in its antiferromagnetic phase. aip.orgaip.org In this phase, which exists between the Néel temperature (~230 K) and the Curie temperature (~220 K), the magnetic moments within a specific basal plane layer are ferromagnetically aligned. wikipedia.orgaip.orgaip.org However, the direction of magnetization rotates by a fixed angle from one basal plane to the next, forming a helical arrangement along the hexagonal axis. wikipedia.orgaip.orgaip.org

The interlayer turn angle of this helical structure is temperature-dependent, varying from approximately 20.5° per layer at the Néel point to 18.5° per layer at the lower transition temperature. aip.orgaip.org At the lower transition, the structure transforms into a classical ferromagnetic structure where the moments are aligned within or nearly within the planes perpendicular to the hexagonal axis. aip.orgaip.org

Studies on this compound-yttrium alloys have shown that introducing yttrium reduces the Néel temperature and broadens the temperature range of the helical phase. aip.orgaip.org At 30 atomic percent yttrium and above, the spontaneous transformation to the ferromagnetic state is not observed at zero applied field, even at temperatures as low as 4.2 K. aip.orgaip.org

Data on the interlayer turn angle in helical antiferromagnetic this compound:

Temperature Range (K)Interlayer Turn Angle (degrees per layer)Reference
~230 (Néel point)~20.5 aip.orgaip.org
~220 (Lower transition)~18.5 aip.orgaip.org
Analysis of Magneto-elastic Forces and Structural Transitions in Ferromagnetic this compound

Magneto-elastic forces, which describe the coupling between a material's magnetic properties and its elastic (mechanical) properties, play a significant role in the behavior of this compound, particularly in its ferromagnetic state. researchgate.netaip.orgsemanticscholar.orgaps.org

In the ferromagnetic state, this compound metal adopts an unusual low-symmetry orthorhombic structure with a Cmcm space group, deviating from the typical highly symmetric structures of metals. researchgate.net First-principles calculations suggest that this Cmcm structure in ferromagnetic this compound is stabilized by magneto-elastic forces. researchgate.netresearchgate.net These forces are attributed to a secondary order of quadrupolar moments in the ferromagnetic state. researchgate.netresearchgate.net

Experimental studies, including ferromagnetic resonance (FMR) at millimeter wavelengths, have provided data supporting the presence of magneto-elastic effects in single-crystal this compound metal. aps.org These studies agree qualitatively with theoretical models that incorporate magneto-elastic interactions. aps.org The quantitative fitting of theoretical models to experimental data requires specific values for anisotropy and magneto-elastic constants, which are in reasonable agreement with results from other studies. aps.org

The interplay between magnetic and structural transitions is also evident in this compound compounds like this compound ferroborate (TbFe₃(BO₃)₄), where strong spin-orbit coupling in this compound ions leads to significant magnetic anisotropy. aip.org Studies on this compound have explored the influence of magnetoelastic interaction on single-ion magnetic anisotropy and the role of optical vibrational modes in magnetoelastic and magnetodielectric coupling. aip.org

Investigation of Zero-Field Splitting in Tetravalent this compound Complexes

The investigation of tetravalent this compound (Tb⁴⁺) complexes is a relatively rare area of research due to the synthetic challenges in stabilizing this oxidation state. However, recent studies have successfully synthesized and characterized tetravalent this compound complexes, providing insights into their electronic and magnetic properties. nih.govacs.orgosti.govresearchgate.netlanl.gov

A notable example is the synthesis and characterization of an S₄ symmetric, four-coordinate tetravalent this compound complex, [Tb(NP(1,2-bis-ᵗBu-diamidoethane)(NEt₂))₄]. nih.govacs.orgosti.govresearchgate.netlanl.gov Magnetic susceptibility, electron paramagnetic resonance (EPR) spectroscopy, and theoretical studies on this complex indicate a 4f⁷ ground state with considerable zero-field splitting (ZFS). nih.govacs.orgosti.govresearchgate.netlanl.gov

Zero-field splitting refers to the splitting of energy levels of a magnetic ion in the absence of an external magnetic field, caused by the interaction of the ion's magnetic moment with the surrounding crystal or ligand field. nih.govacs.orgosti.govresearchgate.netlanl.gov The observation of considerable ZFS in this tetravalent this compound complex demonstrates that magnetic, tetravalent lanthanide ions engage in covalent metal-ligand bonds. nih.govacs.orgosti.govresearchgate.netlanl.gov This finding is significant for the potential use of tetravalent lanthanide ions in magnetic applications, as the observed ZFS is intermediate between that typically seen in trivalent lanthanides and transition metals. nih.govacs.orgosti.govresearchgate.netlanl.gov

Potential for this compound Complexes as Single-Molecule Magnets

This compound complexes have shown significant potential as single-molecule magnets (SMMs). nih.govarxiv.orgacs.orgacs.orgmdpi.comresearchgate.netacs.org SMMs are individual molecules that can retain a magnetic moment and exhibit magnetic bistability below a certain blocking temperature. nih.govmdpi.comresearchgate.net This property makes them promising for applications in high-density data storage, spintronics, and quantum computing. nih.govmdpi.comresearchgate.net

Lanthanide ions, including this compound, are particularly promising for SMM applications due to their large unquenched orbital moments and significant spin-orbit coupling, which contribute to strong single-ion anisotropy. nih.govresearchgate.net this compound(III) (Tb³⁺) complexes, in particular, have attracted considerable attention. nih.govresearchgate.netacs.org

Studies on this compound phthalocyanine (B1677752) complexes, such as double-decker and triple-decker structures, have demonstrated large energy barriers for magnetization reversal, a key characteristic of SMMs. nih.govmdpi.comresearchgate.net For example, binuclear heteroleptic triple-decker this compound(III) phthalocyaninate complexes have shown SMM behavior with effective spin-reversal energy barriers (Ueff) of up to 222 cm⁻¹ in solvent-free form. mdpi.comresearchgate.net These complexes also exhibit ferromagnetic coupling between the Tb³⁺ spins. mdpi.comresearchgate.net

Research on different chemical environments and ligand designs in this compound-based SMMs is ongoing to optimize their magnetic properties, including magnetic anisotropy and magnetization relaxation pathways. arxiv.orgacs.org The isolation of rare, formally divalent this compound complexes exhibiting slow magnetic relaxation further highlights the diverse potential of this compound in the field of molecular magnetism. acs.org

This compound Alloys and Composites for Magnetic Applications

This compound's magnetic properties make it a crucial component in high-performance magnets utilized in various electronic devices, information technology, and data storage systems. sfa-oxford.com These materials offer notable stability, efficiency, and reliability. sfa-oxford.com

Research on Terfenol-D: Magnetostrictive Properties and Applications

One of the most significant applications of this compound is in the alloy Terfenol-D, a material renowned for its remarkable magnetostrictive properties. sfa-oxford.com Magnetostriction is the phenomenon where a material changes shape in response to a magnetic field. sfa-oxford.com Terfenol-D possesses the highest known magnetostriction among alloys, making it highly valuable in precision mechanical and sensing applications. sfa-oxford.com It is widely employed in actuators and sensors where precise mechanical movement is required. sfa-oxford.com Terfenol-D is a cast product typically composed of this compound (Tb), dysprosium (Dy), and iron (Fe). lesscommonmetals.com

Studies of this compound-Yttrium Alloys

Neutron diffraction studies have been conducted on single-crystal and polycrystalline specimens of this compound-yttrium alloys to investigate the influence of magnetic dilution on the magnetic properties of rare-earth metals. aip.orgaip.org The introduction of yttrium into this compound leads to a reduction in the Néel temperature and broadens the range over which the helical magnetic phase exists. aip.orgaip.org For alloys with 30 at.% yttrium and above, the spontaneous transformation to the ferromagnetic state is not observed under zero applied field, even at temperatures as low as 4.2 K. aip.orgaip.org Similar to pure this compound, the interlayer turn angle of the helical structure in these alloys varies with temperature, but the slope of this variation decreases with increasing yttrium concentration. aip.orgaip.org Research on single crystals of this compound-yttrium alloys has shown that the concentration and temperature ranges for the helicoidal antiferromagnetic and ferromagnetic states are influenced by changes in magnetostriction and the topology of the Fermi surface. osti.gov

Doping of this compound in Ferrite (B1171679) Materials (e.g., Nickel Ferrites, Garnet Ferrites)

Doping rare-earth ions, including this compound, into spinel ferrites can modify their electrical and magnetic properties. mdpi.comresearchgate.netmemphis.edu Studies on this compound-doped nickel ferrite (NiFe₂O₄) nanoparticles, synthesized via methods like the sol-gel method, have explored the impact of Tb³⁺ on structural, optical, dielectric, and magnetic features. mdpi.comresearchgate.netmemphis.edu X-ray diffraction analysis of Tb-doped nickel ferrite has shown unit cell lattice expansion with increased Tb³⁺ content. mdpi.commemphis.edu Fourier transform infrared spectroscopy results suggest preferential occupancy of Tb³⁺ at the octahedral B site within the spinel structure. mdpi.commemphis.edu

Magnetic studies on Tb-doped nickel ferrite nanoparticles reveal hysteresis behavior at high frequencies. researchgate.net this compound doping generally lowers magnetization, attributed to the inferior magnetic ordering of rare earth ions and potentially spin canting phenomena and a decrease in particle size. researchgate.netresearchgate.net This magnetic dilution can lead to a more open structure, increasing surface area and active sites. researchgate.net Magnetic parameters derived from room temperature hysteresis loops show a decrease in both saturation magnetization (Ms) and coercivity (Hc) with increasing Tb³⁺ substitution. mdpi.commemphis.edu For example, in one study, Ms decreased to approximately 30.6 emu/g at x = 0.1 substitution in NiFe₂₋ₓTbₓO₄, and Hc reached a minimum of approximately 102 Oe at x = 0.075. mdpi.commemphis.edu The Curie temperature also decreases with Tb³⁺ doping, from 938 K at x = 0.0 to 899 K at x = 0.1 in NiFe₂₋ₓTbₓO₄. mdpi.commemphis.edu Temperature-dependent magnetocrystalline anisotropy derived from magnetic isotherms has been observed, with the highest value noted for x = 0.1 at 5 K, approximately 1.09 × 10⁶ J/m³. mdpi.commemphis.edu

While gadolinium ferrite (Gadolinium Iron Garnet, Gd₃Fe₅O₁₂) is a known garnet ferrite americanelements.com, research specifically on this compound doping in garnet ferrites was not extensively detailed in the provided search results, although this compound-doped garnets are mentioned for use in optical isolators wikipedia.org.

Data Table: Magnetic Properties of Tb-doped Nickel Ferrite (NiFe₂₋ₓTbₓO₄)

Tb Concentration (x)Saturation Magnetization (Ms, emu/g)Coercivity (Hc, Oe)Curie Temperature (Tc, K)Magnetocrystalline Anisotropy (K₁, J/m³, at 5 K)
0.0Not specified in citationNot specified in citation938Not specified in citation
0.075Not specified in citation~102Not specified in citationNot specified in citation
0.1~30.6Not specified in citation899~1.09 × 10⁶
0.2Not specified in citationNot specified in citationNot specified in citationNot specified in citation

Research on Magnetic Refrigeration Utilizing this compound(IV) Complexes

Magnetic refrigeration is an emerging technology based on the magnetocaloric effect, where certain materials heat up when magnetized and cool down when demagnetized. renewableinstitute.orgresearchgate.net This technology has been explored for both cryogenic and room temperature applications. researchgate.netosti.gov While magnetic refrigeration has been used for cryogenic cooling for many years, often employing a single-step adiabatic demagnetization method, recent research focuses on continuous cooling through magnetic refrigeration cycles. osti.gov

Rare-earth magnetic materials, including this compound, holmium, erbium, and thulium, have been investigated as working media in magnetic refrigeration cycles, such as the magnetic-equivalent Carnot, Ericsson, and ideal regenerative cycles. osti.gov this compound has a Curie temperature (Tc) of 230 K, making it relevant for refrigeration near this temperature. osti.gov

Research into molecular-based magnetic materials, such as single-molecule magnets (SMMs), has identified potential applications in cryogenic magnetic refrigeration. mdpi.com While some dinuclear lanthanide complexes have shown field-induced SMM behavior, a specific dinuclear this compound complex derived from phenoxyacetic acid and 2,2′-bipyridine did not exhibit SMM behavior, attributed to the non-Kramers nature of the Tb³⁺ ion and under-barrier magnetic relaxation mechanisms. mdpi.com

Studies on tetravalent this compound (Tb⁴⁺) complexes are exploring their magnetic properties with potential applications as single-molecule magnets and molecular spin qubits. acs.org These complexes, featuring a 4f⁷ electron configuration, are magnetically attractive. acs.org Magnetic measurements on certain tetravalent this compound chelates have shown static magnetic susceptibility values at 300 K in agreement with values reported for other Tb(IV) complexes, and field-dependent magnetizations at low temperatures approaching the saturation magnetization value calculated for the 4f⁷ configuration. acs.org Ab initio calculations suggest that ligand π-donation to the 5d orbitals of the Tb(IV) center contributes to stability enhancement and changes in physical properties. acs.org Electron paramagnetic resonance studies have indicated small absolute values of zero-field splittings in these complexes. acs.org

Heterometallic 3d–4f coordination complexes, including those containing this compound, have garnered interest as potential materials for molecular refrigerants due to the magnetocaloric effect. rsc.orgicmol.es While some such complexes show promising magnetocaloric properties, others, including certain this compound derivatives, have not exhibited single molecule magnet behavior or significant AC susceptibility signals. rsc.orgicmol.es

This compound in Catalysis Research

This compound-based materials are explored for their catalytic activity in various chemical reactions. stanfordmaterials.com this compound's catalytic activity has implications for green chemistry and environmental remediation. researchgate.net

Application of this compound-based Materials as Catalysts in Chemical Reactions

This compound compounds, such as this compound chloride, are used as starting materials for preparing this compound-based catalysts in research settings, where they can accelerate chemical reactions. stanfordmaterials.com this compound oxide (Tb₄O₇), also known as tetrathis compound heptaoxide, is a compound of interest for its catalytic properties. azonano.comontosight.ai Tb₄O₇ can act as a catalyst in various chemical reactions, particularly in organic synthesis and pollution control, due to its ability to facilitate oxidation reactions. ontosight.ai Its high surface area and catalytic properties make it valuable in the production of fine chemicals, pharmaceuticals, and other specialty materials. powdernano.com Specific applications of this compound oxide nanoparticles in catalysis include oxidation and hydrogenation reactions. powdernano.com A composite of CeO₂-Tb₄O₇ is used as a catalyst in automobile exhaust converters. azonano.com this compound oxide powder is also utilized in petroleum refining and chemical synthesis to enhance reaction rates and efficiency. stanfordmaterials.com

Research also extends to the use of this compound in metal-organic frameworks (MOFs) for catalytic applications. researchgate.netacs.org this compound-based MOFs have been investigated as heterogeneous Lewis acid catalysts for reactions such as the cyanosilylation of aldehydes. rsc.org Studies have shown that both yttrium and this compound metals can act as active sites in the heterogeneous cycloaddition reactions of CO₂. acs.org A novel 3D this compound metal–organic framework has demonstrated catalytic ability for the cyanosilylation of aromatic aldehydes, showing good yields and recyclability over several cycles. rsc.org

Furthermore, this compound-doped materials are being explored as electrocatalysts. nih.gov this compound-doped Li₂ZrO₃ perovskite materials have been investigated as non-platinum-based electrocatalysts for alkaline hydrogen evolution reactions (HER). nih.gov Doping with lanthanides like this compound can induce oxygen vacancies, which can enhance HER activity. nih.gov Electrochemical measurements have shown that these materials can generate hydrogen, with this compound-doped samples exhibiting catalytic performance for HER in alkaline solutions. nih.gov

Use of this compound Compounds in Advanced Oxidation Processes for Wastewater Treatment

Advanced Oxidation Processes (AOPs) are promising technologies for wastewater treatment due to their ability to generate potent reactive oxygen species capable of degrading recalcitrant pollutants. ljmu.ac.ukmdpi.com Although this compound is rarely a major contaminant in water, some this compound compounds show potential for use in specialized water treatment applications, such as catalysts in certain processes. water.co.id

Research indicates the potential of this compound in photocatalysis for water treatment. water.co.id For instance, this compound-doped titanium dioxide (TiO₂) nanoparticles have been investigated for their photocatalytic performance in degrading organic pollutants like methylene (B1212753) blue dye. royalsocietypublishing.orgnih.gov Doping TiO₂ with this compound can enhance photon utilization and facilitate the formation of doping levels, allowing electrons to be excited by lower-energy photons. nih.gov Furthermore, the variable valence of this compound can lead to lattice distortion and expansion in the TiO₂ structure, promoting the formation of oxygen vacancies which can improve photocatalytic activity. nih.gov

In one study, a composite with 1.0 wt% this compound doping showed significantly enhanced photocatalytic activity compared to commercial P25 TiO₂. royalsocietypublishing.orgnih.gov The photocatalytic degradation of methylene blue using Tb-doped TiO₂ followed pseudo-first-order kinetics. royalsocietypublishing.org Active species trapping experiments suggested that holes (h⁺) and hydroxyl radicals (•OH) were the dominant active species in this photocatalytic process. royalsocietypublishing.org

This compound doping has also been explored in electrocatalytic degradation of wastewater. A this compound-doped Ti/PbO₂ anode (Ti/PbO₂-Tb) prepared by electrodeposition demonstrated higher oxygen evolution potential, lower charge transfer resistance, and enhanced stability and electrocatalytic activity compared to an undoped Ti/PbO₂ electrode for the degradation of imidacloprid (B1192907) wastewater. researchgate.net The Ti/PbO₂-Tb electrode showed efficient removal of both chemical oxygen demand and imidacloprid. researchgate.net

Mechanistic Studies of this compound Catalytic Activity (e.g., Ti-O-Tb Bonds)

Mechanistic studies into the catalytic activity of this compound compounds often focus on the interactions and bonding within the catalyst structure. In the case of this compound-doped TiO₂ nanoparticles, the substitution of Ti⁴⁺ with Tb³⁺ leads to the formation of Ti-O-Tb bonds. researchgate.net The formation of these bonds as a result of doping is believed to increase catalytic efficiency and facilitate reactions. researchgate.net

X-ray photoelectron spectroscopy (XPS) analysis of Tb-doped TiO₂ has indicated the presence of Ti-O-Tb bonds. royalsocietypublishing.org The O 1s spectra show contributions attributed to Ti-O bonds in the TiO₂ lattice and hydroxyl groups, while the Ti 2p spectra show peaks corresponding to both Ti⁴⁺ and Ti³⁺, the latter potentially formed due to spin-orbit coupling splitting. royalsocietypublishing.org The presence of both Tb³⁺ and Tb⁴⁺ chemical states has also been observed in Tb-doped materials, as analyzed by XPS. mdpi.com

Infrared (IR) spectroscopy has also provided insights into bond formation in this compound-containing materials. In studies involving the synthesis of Tb-doped TiO₂ hollow spheres, IR spectra indicated the formation of metalloxane bonds, potentially including Ti-O-Tb linkages, during the hydrolysis process. mdpi.com

This compound in Supramolecular Chemistry

This compound ions, particularly in the +3 oxidation state, are frequently utilized in supramolecular chemistry due to their characteristic luminescence and their ability to coordinate with various ligands, leading to the formation of intricate self-assembled structures. acs.org

Self-Assembly Processes of this compound Complexes

Self-assembly processes involving this compound complexes rely on non-covalent forces such as metal-ligand coordination, π-π stacking, and van der Waals interactions to create ordered supramolecular architectures. cas.cn Lanthanide-directed self-assembly has been employed in the generation of luminescent supramolecular polymers and gels. acs.org

Studies have shown the formation of luminescent this compound(III) self-assemblies from pyridyl bis-amidothiourea ligands, resulting in 1:1 and 3:1 (ligand-Tb) supramolecular architectures. researchgate.net The self-assembly of this compound(III) double-decker phthalocyanine complexes on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) has been investigated, revealing the formation of highly regular rectangular 2D nanocrystals aligned with the graphite axes. claudiozannoni.it These complexes organize into a rectangular lattice through self-assembly. claudiozannoni.it

Synthesis and Characterization of Supramolecular Assemblies of Tetravalent this compound Complexes

While the +3 oxidation state is dominant for lanthanides, there is growing interest in complexes with unconventional oxidation states like +4 due to their unique electronic structures and properties. rsc.orgacs.orgrsc.org Synthesizing molecular complexes of high-valent lanthanides, other than Ce⁴⁺, is challenging. acs.org

Recent work has reported the synthesis of supramolecular assemblies composed of tetravalent this compound complex units. rsc.orgrsc.orgresearchgate.net These assemblies, with the general formula [Tb(OSiPh₃)₄Lₓ]ₙ, feature Tb(IV) centers bridged by ditopic pyridyl-based ligands. rsc.orgrsc.orgresearchgate.net Examples include coordination polymers and dimeric metallomacrocycles, depending on the flexibility of the bridging ligand. rsc.org

These tetravalent this compound species can exhibit impressive stability in air, attributed to the stabilizing effect of the ligands and extensive interactions involving the aromatic rings of the anionic and bridging ligands. rsc.org Characterization techniques like cyclic voltammetry have revealed significant electronic interactions between the Tb(IV) centers within these supramolecular structures, highlighting the rich redox chemistry possible with tetravalent lanthanide complexes. rsc.orgresearchgate.net UV-vis absorption spectroscopy studies on these coordination polymers have shown them to be semiconducting with narrow bandgaps. rsc.org

Investigation of this compound Porphyrin Double-Decker Complexes

This compound porphyrin double-decker complexes are a class of molecules that have attracted significant attention, particularly for their single-molecule magnet (SMM) properties and potential applications in molecular spintronics. kuleuven.bechemistryviews.org These complexes consist of a this compound ion sandwiched between two porphyrin macrocycles.

Investigations have focused on the synthesis and properties of Tb(III)-porphyrin double-decker complexes with varying electronic structures, including protonated, anionic, and radical forms. kuleuven.be Magnetic susceptibility measurements have shown that only the anionic and radical forms exhibit SMM properties, with specific barrier heights for magnetic moment reversal. kuleuven.be

The supramolecular structures of these complexes on surfaces have also been studied. Scanning tunneling microscopy (STM) has revealed that octaethylporphyrin (OEP)-Tb(III) double-decker complexes can form well-ordered monolayers on surfaces like carbon, exhibiting an isomorphic pseudo-hexagonal 2D pattern regardless of the electronic structure of the porphyrin-Tb core. kuleuven.be Similarly, Tb(III)-5,15-bisdodecylporphyrin (BDP) double-decker complexes have been shown to form well-ordered self-assembled helix-shaped arrays with regular periodicity on single-walled carbon nanotube surfaces, stabilized by non-covalent interactions like π-stacking. nih.govrsc.org Magnetic measurements on these BDP-SWNT composites have indicated that the SMM properties of the molecule are maintained and potentially enhanced upon interaction with the nanotube surface. nih.govrsc.org

Studies have also explored the redox-driven symmetry changes in this compound(III) bis(porphyrinato) double-decker complexes, involving the azimuthal rotation of the porphyrin macrocycles. chemistryviews.org Understanding these structural changes is crucial for comprehending the relationship between the complex's structure and its SMM properties, and for designing redox-driven advanced materials. chemistryviews.org Theoretical investigations using density functional theory (DFT) have been employed to study the potential for photo-induced switching of SMM properties in porphyrin-Tb double-decker complexes. clockss.org

Recent Advances in Luminescent Lanthanide-based Supramolecular Metallogels

Luminescent supramolecular metallogels based on lanthanide ions, particularly europium (Eu(III)) and this compound (Tb(III)), have garnered significant attention as novel luminescent materials with potential applications in advanced materials, electronics, and biotechnologies. acs.orgrsc.orgacs.orgrsc.org These metallogels are formed through the self-assembly of rationally designed gelators with lanthanide ions. rsc.orgrsc.org

This compound(III)-based metallogels exhibit unique properties, including stable and sharp emission peaks, long luminescence lifetimes, and resistance to photobleaching. rsc.org The optical properties of these luminescent lanthanide-based metallogels can be tuned across the visible spectrum, and mixing Eu(III) and Tb(III) with ligands in varying ratios can even generate white light. acs.orgrsc.orgrsc.org

Recent advances in this area include the development of stimuli-responsive and self-healing luminescent supramolecular gels using organic ligands as hosts and lanthanide ions as guests. rsc.orgrsc.org The dynamic nature of the lanthanide-ligand coordination bond allows these metallogels to respond to external stimuli. rsc.org Studies have shown that the lanthanide ions play a crucial role in the supramolecular polymerization process and the self-healing properties of the resulting gels. acs.org

Luminescent lanthanide metal organic gels (MOGs) have also been synthesized and explored for applications such as electrochemiluminescence sensors. acs.org For example, a superstable luminescent Tb-Ru-MOG, consisting of a Tb(III) center and specific ligands, has been synthesized for potential use in sensing applications. acs.org

Advanced Analytical Techniques for Terbium Compound Characterization

Spectroscopic Methods for Terbium Analysis

Spectroscopy encompasses a range of techniques that probe the interaction of electromagnetic radiation with matter. For this compound compounds, various spectroscopic methods offer complementary information, from the oxidation state and coordination environment to the energy levels and transitions of the this compound ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Compounds

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. This compound can exist in several oxidation states, notably Tb³⁺ (4f⁸) and Tb⁴⁺ (4f⁷). While Tb³⁺ is a non-Kramers ion with a complex energy level structure that often makes its EPR signal difficult to observe, Tb⁴⁺, with its 4f⁷ configuration, has an ⁸S₇/₂ ground state, similar to Gd³⁺, which is EPR active. nih.govarxiv.org

EPR studies on Tb⁴⁺ in systems like ThO₂ have provided detailed parameters for the cubic spin-Hamiltonian, including the g-value, zero-field splitting parameters (B₄ and B₆), and hyperfine interaction constants (A and B). royalsocietypublishing.org For Tb⁴⁺ in ThO₂, reported parameters include g = 2.0146 ± 0.0004, 60B₄ = -2527.53 ± 0.10 Mc/s, and 1260B₆ = -24.84 ± 0.04 Mc/s. royalsocietypublishing.org The hyperfine constants for ¹⁵⁹Tb (I = 3/2) were determined as A = -73.891 ± 0.023 Mc/s and B = +6.194 ± 0.038 Mc/s. royalsocietypublishing.org These values show notable differences compared to other S-state ions like Gd³⁺ and Eu²⁺, suggesting the influence of covalent bonding in the Tb⁴⁺ system. royalsocietypublishing.org

For Tb³⁺, EPR signals are typically observed at very low temperatures due to rapid spin relaxation. Studies on Tb³⁺ in materials like zirconium fluoride (B91410) glass have revealed a non-Kramers doublet ground state with specific g-values and zero-field splitting parameters. researchgate.net For Tb³⁺ in a zirconium fluoride glass, the effective g-factor (g₁₁) was found to be 17.3 ± 0.5, with a hyperfine constant (A₁₁) of 0.209 ± 0.001 cm⁻¹. researchgate.net The zero-field splitting parameter (Δ) exhibited a continuous range of values from zero to at least 1.0 cm⁻¹. researchgate.net

High-frequency and -field EPR (HFEPR) is particularly useful for studying lanthanide ions like Tb³⁺ and Tb⁴⁺, allowing for a more quantitative determination of zero-field splitting (ZFS) parameters, which are crucial for understanding their magnetic properties. nih.govacs.org Studies on tetravalent this compound complexes using HFEPR have indicated relatively small absolute values of zero-field splitting. acs.org

Key EPR parameters for selected this compound systems are summarized below:

SystemIonTemperature (K)Frequency Range (GHz)g-valueHyperfine Constant (MHz or cm⁻¹)Zero-Field Splitting
ThO₂:Tb⁴⁺Tb⁴⁺Not specifiedNot specified2.0146 ±0.0004A = -73.891 ±0.023 (MHz)60B₄ = -2527.53 ±0.10 (MHz), 1260B₆ = -24.84 ±0.04 (MHz) royalsocietypublishing.org
Zirconium fluoride glass:Tb³⁺Tb³⁺Liquid helium9-30g₁₁ = 17.3 ±0.5A₁₁ = 0.209 ±0.001 (cm⁻¹)Δ: 0 to ≥ 1.0 cm⁻¹ researchgate.net
Lu₃Al₅O₁₂:Tb³⁺Tb³⁺4.237-210g₂ = 15.27A₂ = 5.16 (GHz)Δ = 109.7 (GHz) ioffe.ru

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) of this compound

X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a sensitive technique for determining the oxidation state and local coordination environment of metal ions like this compound. By analyzing the features and position of the absorption edge, information about the electronic structure and bonding can be obtained.

For this compound, the L₃-edge XANES spectrum is commonly used to probe its electronic state. The position and shape of the L₃-edge are characteristic of the this compound oxidation state. Studies comparing the XAS spectra of Tb³⁺ and Tb⁴⁺ compounds show distinct differences in the edge position and the presence of specific features, which can be correlated with the formal oxidation state and the degree of metal-ligand covalency. chemrxiv.org For example, the Tb L₃-edge XAS spectrum has been used to validate the 4f⁷ ground state in a tetravalent this compound complex. chemrxiv.org

XANES can provide insights into the unoccupied electronic states and how they are influenced by the surrounding ligands. Changes in the XANES features can indicate variations in bond lengths, coordination number, and the symmetry of the this compound site.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound Compounds

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound compounds that occur in the UV and visible regions of the electromagnetic spectrum. For Tb³⁺, the absorption spectrum typically shows relatively weak, sharp peaks corresponding to f-f electronic transitions within the 4f⁸ configuration. These transitions are Laporte-forbidden but become weakly allowed through mechanisms like intensity borrowing induced by the ligand field.

In addition to the f-f transitions, this compound complexes can exhibit strong absorption bands in the UV region originating from the ligands. These ligand-centered absorption bands can be significantly more intense than the f-f transitions. In some cases, energy absorbed by the ligand can be efficiently transferred to the this compound ion, leading to luminescence (the "antenna effect"). tandfonline.comresearchgate.net For instance, metal-EDTA complexes are reported to absorb UV light between 220 and 240 nm. acs.org When this compound is the central atom in a Tb-EDTA complex, the absorbed energy can be transferred to the Tb³⁺ ion, resulting in luminescence at 545 nm. acs.org

UV-Vis spectroscopy can also be used to monitor changes in the oxidation state of this compound. For example, the oxidation of Tb³⁺ to Tb⁴⁺ in carbonate solutions has been characterized by a broad charge transfer band with an absorption peak centered at 365 nm. nih.gov

Studies on ternary this compound(III) complexes with β-diketone and auxiliary ligands have shown absorption peaks primarily due to n → π* and π → π* electronic transitions of the ligands in the UV region. tandfonline.com The presence of intense ligand absorption bands indicates efficient energy transfer from the ligand to the metal. tandfonline.com

UV-Vis absorption spectra can also be used to study the interaction of this compound with biomolecules like transferrin, where a strong peak around 245 nm and a weaker peak around 295 nm are observed due to the perturbation of aromatic rings of coordinated tyrosines upon binding with Tb³⁺.

Typical UV-Vis absorption features for some this compound compounds are presented below:

Compound/SystemAbsorption Region/Peaks (nm)Origin of AbsorptionNotes
Tb-EDTA complex220-240Ligand (EDTA) n → π* and π → πEnergy transfer to Tb³⁺ observed acs.org
Tb⁴⁺ in K₂CO₃ solution~365 (broad band)Charge transferCharacteristic of Tb⁴⁺ oxidation state nih.gov
Ternary Tb(III) β-diketonatesUV region (ligand-dependent)Ligand n → π and π → π* transitionsIndicates efficient energy transfer tandfonline.com
Tb³⁺-transferrin complex~245 (strong), ~295 (weak)Perturbation of tyrosine aromatic rings
Tb(NO₃)₃ hexahydrate325-390Characteristic rare earth absorption researchgate.net
TbBiCl₆•14H₂O< ~380 (strong), 380-530 (weak)[BiCl₆]³⁻ charge transfer, other absorptionsOptical band edge at 388 nm researchgate.net

Photoluminescence (PL) Spectroscopy for this compound Emission Studies

Photoluminescence (PL) spectroscopy is a widely used technique to investigate the emissive properties of this compound compounds. Tb³⁺ is well-known for its characteristic strong green luminescence, which arises from transitions within the 4f⁸ electron configuration, specifically from the excited ⁵D₄ level to the ⁷Fⱼ ground states (where j = 6, 5, 4, 3). The most prominent emission peak is typically observed around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which is a magnetic dipole transition and is relatively less sensitive to the local environment compared to electric dipole transitions. nih.govmdpi.com Other characteristic emission peaks are found around 489 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). mdpi.com

Efficient luminescence from Tb³⁺ complexes often relies on the "antenna effect," where a co-ligand (or antenna) absorbs excitation energy in the UV or visible region and then transfers this energy to the Tb³⁺ ion, which subsequently emits its characteristic sharp lines. tandfonline.comresearchgate.net The excitation spectrum of the Tb³⁺ emission often mirrors the absorption spectrum of the sensitizing ligand. tandfonline.comacs.org For example, excitation at wavelengths corresponding to ligand absorption (e.g., 240 nm for Tb-EDTA or UV region for β-diketonates) leads to the characteristic green Tb³⁺ emission. tandfonline.comacs.org

The photoluminescence properties, including emission wavelengths, intensities, and lifetimes, are sensitive to the chemical environment of the Tb³⁺ ion, including the nature of the ligands, the crystal structure, and the presence of solvent molecules. nih.gov For instance, the luminescence intensity can be significantly influenced by the efficiency of energy transfer from the ligand to the Tb³⁺ ion and by non-radiative relaxation processes, which can be affected by coordinated solvent molecules like water. belmont.edu The luminescence decay time of the ⁵D₄ level is a key parameter used to assess the luminescence efficiency and understand the relaxation pathways. tandfonline.com

Studies have explored various ligands to enhance the photoluminescence of this compound complexes for applications in displays, lighting, and sensing. tandfonline.comnih.govmdpi.com Ternary complexes incorporating β-diketones and auxiliary ligands have shown bright green luminescence with emission peaks around 543-544 nm. tandfonline.com The choice of auxiliary ligand can significantly impact the luminescence intensity. tandfonline.com

Key photoluminescence emission wavelengths and corresponding transitions for Tb³⁺ are listed below:

Emission Wavelength (nm)Transition
~489⁵D₄ → ⁷F₆
~544-548⁵D₄ → ⁷F₅
~585⁵D₄ → ⁷F₄
~620-622⁵D₄ → ⁷F₃

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Complexes

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule and their bonding environment. For this compound complexes, FTIR is used to identify the presence of ligands and to investigate how they coordinate to the this compound ion. Changes in the characteristic vibrational frequencies of functional groups upon coordination can indicate the nature of the metal-ligand bond.

For example, the coordination of carboxylate groups to Tb³⁺ can be identified by shifts in the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate anion compared to the free ligand. optica.org The difference between these two stretching frequencies (Δν = νas - νs) can provide information about the coordination mode (e.g., monodentate, bidentate, or bridging). optica.org

FTIR spectroscopy is also used to confirm the presence of other functional groups within the ligands, such as C=O, C=N, N-H, and C-H stretching and bending vibrations. tandfonline.comaip.orgnih.govatlantis-press.com The presence or absence of characteristic bands, such as those for water molecules, can also be determined. tandfonline.comatlantis-press.com For instance, the absence of a broad band around 3451 cm⁻¹ in the FTIR spectra of some this compound complexes suggests that coordinated water molecules have been replaced by ancillary ligands. tandfonline.com

Specific vibrational modes and their corresponding wavenumbers can provide evidence for the successful synthesis of this compound complexes and the coordination of specific ligands. For example, shifts in the C=O stretching frequency of a β-diketone ligand upon complexation confirm coordination through the carbonyl oxygen. tandfonline.com Similarly, the appearance of bands in the lower wavenumber region (e.g., 400-500 cm⁻¹) can be attributed to Tb-O or Tb-N stretching vibrations. tandfonline.com

Examples of characteristic FTIR peaks observed in this compound complexes:

Functional Group/VibrationWavenumber Range (cm⁻¹)Notes
O-H stretching (water)~3400-3500Presence indicates coordinated water tandfonline.comatlantis-press.com
C=O stretching (carbonyl)~1600-1700Shift upon coordination to Tb³⁺ tandfonline.com
C=N stretching~1570-1600Observed in ligands containing imine groups nih.gov
COO⁻ asymmetric stretch~1540-1650Sensitive to coordination mode optica.org
COO⁻ symmetric stretch~1400-1450Sensitive to coordination mode optica.org
Tb-O stretching~400-500Indicates coordination to oxygen tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. While NMR is typically applied to diamagnetic compounds, it can also provide valuable information about paramagnetic lanthanide complexes like those of Tb³⁺, although the spectra can be significantly affected by the paramagnetic nature of the ion.

Tb³⁺ is a paramagnetic ion with a relatively large magnetic moment, which induces significant shifts and broadening of NMR signals of nearby nuclei (e.g., ¹H and ¹³C) through pseudocontact and contact interactions. These paramagnetic shifts can be much larger than the diamagnetic shifts and are highly sensitive to the distance and spatial orientation of the nuclei relative to the paramagnetic center. researchgate.netrsc.org

Due to the large paramagnetic shifts, the ¹H and ¹³C NMR spectra of this compound complexes often show signals spread over a much wider chemical shift range compared to their diamagnetic counterparts or the free ligands. tandfonline.comaip.orgresearchgate.net The magnitude and direction of the paramagnetic shifts can provide information about the coordination geometry and the distribution of unpaired electron density. researchgate.net

While the broadening of signals can sometimes make NMR challenging for paramagnetic complexes, it can still be used to confirm the presence of ligands and assess their purity. tandfonline.commdpi.comaip.org In some cases, well-resolved signals can be observed, allowing for the assignment of specific protons or carbons within the ligand structure and providing insights into their environment around the this compound ion. tandfonline.comaip.org For example, ¹H NMR spectra of this compound complexes with acetylacetone (B45752) and auxiliary ligands have shown characteristic shifts for methyl, methine, and aromatic protons. tandfonline.com Similarly, ¹³C NMR has been used to identify carbon signals corresponding to dithiocarbamate (B8719985) and phenanthroline ligands coordinated to this compound. aip.org

Solid-state NMR techniques, such as ¹H MAS NMR, can also be applied to study the structure and dynamics of solid this compound compounds, including metal-organic frameworks (MOFs). rsc.org The paramagnetic nature of Tb³⁺ in MOFs leads to significant shifts in the ¹H chemical shifts of the organic linkers, which are sensitive to the presence and distribution of the this compound ions within the framework. rsc.org

Examples of NMR spectroscopic findings for this compound compounds:

NucleusCompound/LigandChemical Shift Range (ppm)Notes
¹HTernary Tb(III) acetylacetonate (B107027) complexes1.78–1.86 (methyl), 3.39–3.47 (methine), shifted aromatic protonsParamagnetic shifts observed tandfonline.com
¹HThis compound piperidine (B6355638) dithiocarbamate-dimethyl phenanthroline complex1.06, 1.59, 3.33 (alkane), 2.99 (methyl), 7.40, 7.90, 8.36, 8.65 (aromatic)Signals assigned to specific ligand protons aip.org
¹HTb(oct-ala)₃•H₂OSignificant shifts compared to free ligandParamagnetic nature of Tb³⁺ induces shifts to lower fields researchgate.net
¹HTbBTC MOF~4.7 (water), ~70, ~-62 (aromatic)Extreme shifts due to paramagnetic contributions rsc.org
¹³CThis compound piperidine dithiocarbamate-dimethyl phenanthroline complex193.63 (dithiocarbamate), 120.89, 124.58, 137.69, 149.69, 155.74 (phenanthroline), 24.46 (methyl), 22.98, 25.84, 52.42 (piperidine)Carbon signals identified and assigned aip.org

Raman Spectroscopy for Vibrational Analysis of this compound Materials

Studies have utilized Raman spectroscopy to examine structural and magnetic phase transitions in this compound ferroborate (TbFe₃(BO₃)₄). Raman scattering measurements in the frequency range of 3–500 cm⁻¹ at temperatures from 2 to 300 K revealed additional phonon lines in both high- and low-temperature phases. aip.org In the high-temperature phase, these lines originate from LO–TO splitting of polar phonons. aip.org The appearance of additional lines in the low-temperature phase is attributed to both a reduction of crystal symmetry and an increase in primitive cell volume. aip.org Furthermore, it was established that the frequencies of some phonon lines in the magneto-ordered phase shift towards the high-energy region upon applying an external magnetic field along the third-order axis. aip.org

Raman spectroscopy has also been applied to study this compound-doped lutetium orthophosphates (Lu₁₋ₓTbₓPO₄). aip.org Room-temperature, polarized Raman spectra of Lu₁₋ₓTbₓPO₄ (x = 0, 0.01, 0.1, and 0.12) showed no appreciable changes in phonon frequencies, indicating that the force fields in the LuPO₄ lattice are not strongly altered by Tb doping on the Lu site. aip.org

For this compound sesquioxide (Tb₂O₃) under compression, Raman scattering measurements have been used to monitor Raman-active modes as a function of pressure. csic.es Up to 13 optical Raman-active modes of C-type Tb₂O₃ have been monitored, while 16 and 4 Raman-active modes were observed in the B- and A-type phases, respectively. csic.es Lattice-dynamics calculations support the assignment of experimental phonon modes in the C- and A-type phases and provide a tentative assignment for most vibrational modes in the B-type phase. csic.es

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the near-surface region of this compound materials. By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, XPS can provide information on the oxidation states of this compound and the elements it is bonded to.

XPS measurements have been employed to investigate cerium–this compound mixed oxides, which are potential materials for anodes in solid oxide fuel cells. csic.es XPS can provide information on the concentration and degree of oxidation of cations in the surface regions. csic.es Studies have shown that XPS and XANES (X-ray Absorption Near Edge Structure) reveal an increase in the Tb⁴⁺/Tb³⁺ ratio with the Tb/Ce ratio in these mixed oxides. csic.es Assuming the spectrum of TbOₓ oxidized at 500 °C corresponds mainly to Tb⁴⁺, a tentative analysis indicates the proportion of +3 and +4 states can be obtained through Principal Component Analysis (PCA). csic.es

XPS has also been used to characterize this compound oxide films obtained from the thermal decomposition of amorphous this compound metal-organic frameworks (TbMOF). nih.gov XPS confirmed the presence of this compound in two states, Tb³⁺ and Tb⁴⁺, in the Tb₄O₇ film. nih.govresearchgate.net The Tb 3d₅/₂ band can be resolved into two sub-bands peaking at 1274.6 eV (Tb³⁺) and 1276.9 eV (Tb⁴⁺). nih.gov Analysis of the O 1s peak can provide information about the bonding environment of oxygen, such as Tb–O, O–H, and C–O bonds. nih.gov

The International XPS Database provides basic and advanced XPS information for this compound (Tb, Z=65), including fundamental spectra, binding energy (BE) values, FWHM values, and overlays of key spectra for different this compound species like native oxide and Tb₂O₃. xpsdatabase.net Overlays of Tb (4d) spectra for Tb native oxide and Tb₂O₃ show that the spectra align well after charge correction, highlighting the importance of charge referencing. xpsdatabase.net

Dynamic Light Scattering (DLS) for this compound Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution and hydrodynamic diameter of nanoparticles in a liquid suspension. This is particularly relevant for characterizing this compound-based nanoparticles developed for various applications, such as bioimaging or catalysis. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, and these fluctuations are related to the particle size.

DLS has been used to characterize PEGylated this compound-based nanorods intended as multimodal bioimaging contrast agents. acs.org DLS analysis showed the high stability of these nanorods in physiological media like PBS and cell culture medium. acs.org PEG-Tb nanorods showed hydrodynamic diameters around 75 nm in PBS and slightly lower (~60 nm) in cell culture medium. acs.org After 24 hours, the hydrodynamic diameters increased by around 30% and remained stable for a week, indicating stability and lack of aggregation during ligand exchange. acs.org

Microbial green synthesis of luminescent this compound sulfide (B99878) nanoparticles using E. Coli has also involved DLS characterization. nih.gov DLS measurements showed a hydrodynamic size of approximately 10 nm for the biosynthesized TbS nanoparticles. nih.gov This size, being larger than that observed by TEM, suggests the nanoparticles are embedded in an organic matrix. nih.gov

Citrate-functionalized calcium-doped this compound phosphate (B84403) hydrate (B1144303) nanoparticles, synthesized for potential bioimaging applications, were also characterized by DLS. mdpi.com These nanoparticles displayed ill-defined isometric morphologies with sizes ≤50 nm. mdpi.com

Diffraction and Microscopy Techniques for this compound Research

X-ray Diffraction (XRD) (Powder and Single Crystal) for this compound Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase composition, and crystallite size of this compound materials. Both powder XRD and single-crystal XRD provide characteristic diffraction patterns that can be compared to databases or analyzed to solve new structures.

Powder X-ray diffraction has been used to study the structural properties of this compound sesquioxide (Tb₂O₃) under compression. csic.es XRD measurements showed that cubic Ia3̅ (C-type) Tb₂O₃ undergoes two phase transitions up to 25 GPa: an irreversible reconstructive transition to the monoclinic C2/m (B-type) phase at ~7 GPa and a subsequent reversible displacive transition to the trigonal P3̅m1 (A-type) phase at ~12 GPa. csic.es

XRD patterns have confirmed that synthesized this compound terephthalate (B1205515) metal-organic frameworks (MOFs) possess the Ln₂(1,4-bdc)₃·4H₂O crystalline phase. mdpi.com Analysis of XRD patterns allows for the refinement of unit cell parameters and calculation of unit cell volumes at different Tb³⁺ concentrations. mdpi.com

The transformation of amorphous this compound metal-organic framework thin films to this compound oxide by pyrolysis has been investigated using XRD. nih.gov XRD revealed that the amorphous TbMOF fully transformed to a Tb₄O₇ phase with a cubic crystal structure at 450 °C. nih.govresearchgate.net The resulting this compound oxide film consists of fine crystallites of cubic fluorite cF-TbOₓ, c-Tb₄O₇, and c-Tb₂O₃ phases. nih.gov

Single-crystal XRD is used to obtain detailed atomic arrangements. For example, single-crystal analysis of a this compound acylpyrazolone complex, Tb3·H₂O, confirmed an eight-coordinate structure (TbO₈) with a distorted bicapped trigonal prismatic geometry. bohrium.com

Electron Microscopy (Field Emission Scanning Electron Microscopy (FESEM), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)) for this compound Materials

Electron microscopy techniques, including FESEM, TEM, and SEM-EDX, provide high-resolution imaging and elemental analysis of this compound materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM), particularly Field Emission Scanning Electron Microscopy (FESEM), offers high-resolution imaging of the surface morphology and topography of materials with a large depth of field. ukm.mylucideon.com FESEM provides spatial resolution down to 1.5 nanometers, which is significantly better than conventional SEM. ukm.my SEM images of this compound terephthalate MOFs show that the compounds consist of large particles sized between 5 and 20 µm with a porous structure. mdpi.com These large particles can be composed of aggregated spindle-shaped or filiform nanoparticles. mdpi.com FESEM has also been used to investigate the morphology of a supramolecular Tb(III)-metallogel. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal microstructure, crystal structure, and defects by transmitting electrons through a thin sample. vpi2004.com TEM data on cerium–this compound mixed oxides indicate reshaping of oxide particles and provide evidence of crystal superstructures after high-temperature treatments. csic.es TEM has also been used in conjunction with DLS to characterize microbial green-synthesized this compound sulfide nanoparticles, where TEM provides the primary particle size and DLS the hydrodynamic size, highlighting the presence of an organic matrix. nih.gov

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) combines the imaging capabilities of SEM with the elemental analysis of EDX. lucideon.comvpi2004.com EDX allows for the identification of chemical elements present in a sample and can perform quantitative compositional analysis spatially resolved to specific areas. lucideon.com SEM-EDX has been used to characterize the elemental composition of this compound-containing composites, such as Tb(III)-porphyrin double-decker complex-SWNT composites. researchgate.netrsc.orgrsc.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for this compound Supramolecular Structures

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing and manipulating surfaces at the atomic and molecular level. They are particularly useful for studying the self-assembly and supramolecular structures of this compound complexes on surfaces.

STM and AFM have been successfully used to observe the supramolecular structures of Tb(III)-porphyrin double-decker complexes on the surfaces of single-walled carbon nanotubes (SWNTs). researchgate.netrsc.orgrsc.org STM revealed well-ordered, self-assembled, helix-shaped arrays with regular periodicity on the SWNT surface, stabilized by non-covalent interactions. rsc.org AFM images exhibited a distinctive debundling effect due to the adsorption of the molecules on the SWNT surface, with some helical array structures also visible. rsc.org AFM can recognize the topographic surfaces, while STM's atomic-resolution capabilities allow for the observation of detailed molecular structures on the tube surfaces. rsc.orgrsc.org

The two-dimensional self-assembly of a this compound(III) double-decker phthalocyanine (B1677752) on highly oriented pyrolytic graphite (B72142) (HOPG) has been studied by AFM and STM. claudiozannoni.itacs.org AFM showed the formation of highly regular rectangular 2D nanocrystals aligned with the graphite symmetry axes. claudiozannoni.it STM revealed that within these nanocrystals, the molecules are organized in a rectangular lattice, forming packed layers composed of ordered rows of molecules with a distance of approximately 2.1-2.3 nm between rows. claudiozannoni.it These techniques confirmed that the self-assembled bar-shaped islands on HOPG are one molecule thick. claudiozannoni.it

Thermal Analysis Techniques for this compound Compounds (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are widely used to investigate the thermal decomposition pathways, stability, and composition of this compound compounds. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This provides valuable information about dehydration, decomposition, and phase transitions.

Studies on various this compound compounds highlight the utility of TGA. For instance, the thermal decomposition of this compound stearate (B1226849) has been investigated using TGA. The analysis revealed that the final residue after decomposition is this compound oxide, and the observed weight loss aligns with the theoretically calculated weight of this compound oxide based on the compound's molecular formula. iosrjournals.org The thermal decomposition reaction of this compound stearate was found to be kinetically of zero order, with activation energies ranging from 14 to 16 kcal mol⁻¹. iosrjournals.org Similarly, thermogravimetric analysis of this compound myristate also indicated that the final residue is a metal oxide. researchgate.net

TGA is also instrumental in characterizing this compound coordination complexes and metal-organic frameworks (MOFs). For a this compound coordination compound with a flexible hexacarboxylate ligand, the TG curve showed a two-step weight loss between 30 and 200 °C, attributed to the removal of free and coordinated water molecules. mdpi.com After dehydration, the compound remained stable up to 360 °C, indicating good thermal stability. mdpi.com Another study on this compound metal-organic frameworks with a methyl-decorated phenanthroline ligand showed solvent loss around 130 °C, with decomposition of the coordination lattice starting at approximately 360 °C. mdpi.com The thermal stability was found to be comparable to other reported lanthanide(III) MOFs. mdpi.com

The thermal decomposition of luminescent this compound(III) complexes with mixed ligands, such as Tb(btfa)₃phen and Tb(btfa)₃bipy (where btfa is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, phen is 1,10-phenanthroline (B135089), and bipy is 2,2-bipyridine), has also been studied by TGA and DSC (Differential Scanning Calorimetry). scientific.net These complexes were found to decompose before melting, with Tb(btfa)₃phen showing six decomposition stages and Tb(btfa)₃bipy showing five. scientific.net The thermal stability order was determined to be Tb(btfa)₃phen < Tb(btfa)₃bipy. scientific.net

TGA is also applied in the synthesis and characterization of this compound-containing nanoparticles and oxides. For example, the temperature for the thermolysis of Tb(III) complexes to synthesize this compound oxide (Tb₂O₃), this compound fluoride (TbF₃), and this compound oxyfluoride (TbOF) nanoparticles was estimated from TGA measurements. oup.com In the study of this compound substituted lanthanum orthoniobate (La₁₋ₓTbₓNbO₄₊δ), TGA was used to analyze the thermal decomposition behavior of the precursor and to assess water uptake. mdpi.com

Here is a summary of TGA findings for some this compound compounds:

CompoundObservation (Weight Loss/Stability)Temperature Range (°C)Residue/EventReference
This compound StearateDecomposition in steps-This compound oxide iosrjournals.org
This compound MyristateDecomposition-Metal oxide researchgate.net
[Tb(H₄.₅L)₂(H₂O)₅]∙6H₂O (L = hexacarboxylate ligand)Loss of free and coordinated water30–200Stable up to 360 °C mdpi.com
Tb-MOF (methyl-decorated phenanthroline ligand)Solvent loss, decomposition of coordination lattice~130, ~360- mdpi.com
Tb(btfa)₃phenSix decomposition stages-Decomposes before melting scientific.net
Tb(btfa)₃bipyFive decomposition stages-Decomposes before melting scientific.net
Tb(III) complexes (precursors)Thermolysis for nanoparticle synthesis-Tb₂O₃, TbF₃, TbOF oup.com
La₁₋ₓTbₓNbO₄₊δ precursorThermal decomposition, water uptake-- mdpi.com

Specialized Analytical Approaches Involving this compound

This compound's distinctive properties, particularly its luminescence, enable its use in specialized analytical techniques for the detection and quantification of various substances.

This compound as a Fluorescent Probe in Advanced Analytical Chemistry

This compound(III) ions are widely employed as fluorescent probes in analytical chemistry due to their characteristic narrow emission bands, long fluorescence lifetimes, and large Stokes shifts. revvity.comtandfonline.com The luminescence of Tb³⁺ is typically weak due to forbidden f-f transitions, but it can be significantly enhanced through sensitization by suitable organic ligands (antennas) that efficiently absorb excitation energy and transfer it to the this compound ion. tandfonline.commdpi.com This sensitized luminescence forms the basis of many highly sensitive detection methods. mdpi.com

This compound-sensitized fluorescence has been broadly applied for the determination of various analytes, including pharmaceuticals and biologically active substances. tandfonline.commdpi.com For example, it has been used for the detection of ascorbic acid through the complexation of this compound(III) chelates with 1,10-phenanthroline. mdpi.com The quenching effect of ascorbic acid on the fluorescence of the this compound complex allows for its detection with a reported limit of 7.4 × 10⁻⁵ mol·L⁻¹. mdpi.com Other studies have reported even lower detection limits for ascorbic acid using different this compound(III) complexes. mdpi.com

This compound chelates are also utilized as fluorescent labels in time-resolved fluorescence (TRF) assays, which offer a significant advantage in reducing background interference from short-lived sample fluorescence due to the long fluorescence lifetimes of this compound chelates. revvity.comspiedigitallibrary.orgresearchgate.net This makes TRF with this compound chelates suitable for sensitive analysis in complex biological fluids and samples. spiedigitallibrary.orgresearchgate.netnih.gov Examples include the detection of biothiols using a this compound chelate-Hg(II) system, where the fluorescence is reversibly quenched and restored by Hg²⁺ and thiol species. spiedigitallibrary.org This system showed high sensitivity and selectivity for biothiols like glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys) with detection limits in the nanomolar range. spiedigitallibrary.org

Furthermore, this compound-based fluorescent probes have been developed for the detection of specific biomarkers and molecules. A this compound-guanosine monophosphate (Tb-GMP) chelate has been used as a fluorescent probe for studying the dephosphorylation behavior of alkaline phosphatase (ALP). researchgate.net The removal of the phosphate group from GMP by ALP hydrolysis leads to a decrease in the fluorescence of the Tb-GMP chelate, enabling the quantitative determination of ALP with high sensitivity. researchgate.net Luminescent this compound(III) probes containing aromatic amino acid-based antennas have also been developed for discriminating between adenine (B156593) and guanine (B1146940) nucleotides. rsc.org A this compound - 1,10 Phenanthroline (Tb-Phen) complex has been developed as a luminescent probe for the detection of dipicolinic acid (DPA), a biomarker for anthrax spores, showing good sensitivity and selectivity. nih.gov

The use of nanoparticles in conjunction with this compound-sensitized luminescence is also being explored to improve sensitivity and selectivity. For instance, a luminescent probe based on this compound-carbon quantum dots has been developed for the quantification of imidacloprid (B1192907), a pesticide, in caneberries. nih.gov

Development of Advanced Sensing Platforms for Heavy Rare Earth Ions Including this compound

Given the importance of rare earth elements and the challenges associated with their separation and detection, advanced sensing platforms are being developed for the selective and sensitive detection of heavy rare earth ions, including this compound. These platforms often leverage the unique luminescent properties of this compound and other heavy rare earths.

Sensing platforms for heavy rare earth ions frequently utilize mechanisms such as luminescence resonance energy transfer (LRET). A paper-based sensor based on LRET has been proposed for the accurate detection of total heavy rare earth ions (primarily Gd³⁺, Tb³⁺, and Dy³⁺) in water samples. nih.govfrontiersin.org This sensor employs RNA-cleaving DNAzymes as recognition elements, which cleave RNA linkers in the presence of rare earth ions, causing a change in LRET between upconversion nanoparticles (UCNPs) and gold nanoparticles (AuNPs), leading to a change in luminescence. nih.govfrontiersin.org This approach offers good selectivity for heavy rare earth ions. nih.govfrontiersin.org

Metal-organic frameworks (MOFs) are also being explored as sensing platforms for rare earth ions. Some MOFs can act as fluorescent sensors for emissive rare earth ions like this compound. acs.org For example, a zinc-adeninate MOF has been shown to function as a fluorescent-based sensitizer (B1316253) for the detection of this compound and other rare earth ions in aqueous systems, providing rapid and sensitive analysis. acs.org this compound-based MOFs themselves can also serve as luminescent sensors for various analytes, including metal ions. A this compound-based MOF fluorescent probe has been developed for the selective detection of Fe³⁺ and Al³⁺ ions in water samples. rsc.org Another this compound metal-organic framework has been reported as a luminescent sensor for the highly selective and sensitive detection of Hg²⁺ ions in aqueous solution. scilit.com

A luminescent sensor utilizing a protein called lanmodulin has been developed for detecting this compound in complex environmental samples like acid mine drainage. techexplorist.com This sensor relies on the high selectivity of lanmodulin for binding rare earth elements over other metals. techexplorist.com When the tryptophan-lanmodulin compound binds to this compound, the emitted luminescence can be measured to determine the this compound concentration. techexplorist.com

Paper-based photoluminescent sensors are also being developed for the rapid and cost-effective detection of this compound and europium. rsc.org These sensors often use sensitizer molecules in a gel matrix to enhance lanthanide luminescence and achieve low detection limits. rsc.org

Electrophoretic Techniques in this compound Compound Analysis

Electrophoretic techniques, which separate charged species based on their differential migration in an electric field, are valuable tools for the analysis and separation of rare earth elements, including this compound. Due to the similar chemical properties of lanthanides, the use of complexing agents in the buffer systems is often necessary to achieve effective separation. researchgate.net

Capillary electrophoresis (CE) is a prominent electrophoretic technique used for rare earth element analysis. Capillary zone electrophoresis (CZE), a mode of CE, has been employed for the separation of rare earth ions. researchgate.netkarger.com The separation of all rare earth elements by CZE has been investigated using alpha-hydroxyisobutyric acid (HIBA) and acetic acid as complexing agents. researchgate.net The ratio of the complexing agents' concentrations plays a significant role in the separation efficiency of neighboring rare earths like europium and gadolinium, and yttrium and dysprosium. researchgate.net

To enhance detection sensitivity in CE, post-column derivatization techniques are often used. For the determination of catecholamines and related compounds by CE, a method has been developed that involves post-column complexation with this compound and sensitized luminescence detection. karger.comnih.gov A basic solution containing a mixture of this compound(III) chloride and EDTA is added post-column, forming highly luminescent ternary catechol-EDTA-terbium complexes that are detected by their sensitized luminescence at 545 nm. nih.gov This approach allows for the determination of these compounds in urine samples with detection limits in the order of 10⁻⁷ mol L⁻¹. nih.gov Microchip capillary electrophoresis has also been coupled with time-resolved sensitized luminescence of this compound(III) complexes for the rapid detection of fluoroquinolone antibiotics. researchgate.net

Beyond analytical separation, electrophoretic methods are also being explored for the physical separation and purification of rare earth elements. Free flow electrophoresis technology has shown potential for simultaneously separating multiple rare earth elements, including this compound, without the use of organic solvents, offering potential advantages in terms of cost and environmental impact compared to conventional techniques like solvent extraction. geomega.cageomega.ca

Electrochemical methods combined with chromatographic techniques are also being investigated for this compound separation, particularly for the purification of specific this compound isotopes like This compound-161 (B1209772) for medical applications. nih.govrsc.org This involves the electrochemical oxidation of Tb³⁺ to Tb⁴⁺, followed by anion exchange chromatography, leveraging the altered chemical properties of the different oxidation states to achieve separation. nih.govrsc.org

Theoretical and Computational Studies of Terbium Compounds

Density Functional Theory (DFT) Calculations for Terbium Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. For this compound systems, DFT calculations provide valuable information about electron distribution, molecular vibrations, and stability.

Prediction of Electronic Density Distribution in this compound Complexes

DFT calculations are employed to elucidate the electronic density distribution within synthesized this compound complexes. This helps in understanding the nature of bonding between the this compound ion and its ligands. Studies have utilized DFT to analyze the electronic structure, including Frontier Molecular Orbitals (FMOs) and HOMO-LUMO gaps, in this compound complexes. The contribution of ligand orbitals to the FMOs is often found to be dominant, with a smaller contribution from the lanthanide ion. Analysis of electron density distribution in the coordination cavity of metal complexes, including those of lanthanides, can provide insights into the nature of metal-ligand bonds. Furthermore, quantum theoretical calculations, often based on DFT, have revealed the role of ligand π-donation to the 5d orbitals of the Tb(IV) center in tuning the electronic structures of tetravalent this compound complexes.

Calculation of Molecular Vibrational Frequencies for this compound Compounds

Computational methods, including DFT, are used to calculate the harmonic vibrational frequencies of this compound compounds. These calculations are essential for confirming the stability of optimized molecular geometries by ensuring they correspond to minima on the potential energy surface (absence of imaginary frequencies). Calculated vibrational frequencies can be correlated with experimental techniques like Infrared (IR) spectroscopy to assign observed peaks and understand bonding interactions within the complex. For instance, shifts in vibrational frequencies of ligands upon coordination to the trivalent this compound ion can indicate bond formation. DFT calculations have also been applied to study the phonon dispersion curves for this compound monopnictides like TbN and TbP, providing insights into their dynamical stability and thermodynamic properties.

Computational Studies of Crystal Field Splitting in this compound Materials

Crystal field splitting, which describes the perturbation of the energy levels of a metal ion due to the electrostatic field of surrounding ligands or ions in a crystal lattice, is a critical aspect of understanding the properties of this compound materials. Computational studies, including crystal field calculations and ab initio methods, are extensively used for this purpose. These studies aim to determine the energy level structure of the this compound ion in different environments.

Crystal field calculations have been performed for trivalent this compound ions (Tb³⁺) in various host materials, such as yttrium aluminum garnet (YAG) and this compound dititanate (Tb₂Ti₂O₇), to understand their magnetic and optical properties. These calculations help in interpreting experimental data like magnetization and magnetostriction, attributing observed phenomena to the specific energy spectrum of the Tb³⁺ ion in the crystal lattice. For Tb³⁺ ions embedded in indium tin oxide (ITO), DFT and crystal field analysis have been used to assess the local symmetry and crystal environment, correlating these with observed photoluminescence. First-principles many-body calculations of crystal field splitting have also been applied to understand the stabilization of the unusual low-symmetry orthorhombic structure in ferromagnetic this compound metal. Ab initio methods, such as CASSCF-SO, are employed to study crystal field splitting in this compound complexes, including those with Tb(II) and Tb(III) ions, providing insights into magnetic anisotropy.

Theoretical Determination of this compound Compound Ground States

Theoretical methods are crucial for determining the ground electronic states of this compound in various forms. The ground-state electron configuration of a neutral this compound atom (Tb) is determined to be [Xe]4f⁹6s², with a ⁶H₁₅/₂ term symbol. For the trivalent this compound ion (Tb³⁺), the ground multiplet is ⁷F₆. Computational approaches, such as DFT+U calculations, are utilized to investigate the magnetic ground states of this compound metal under varying conditions, such as high pressure. These calculations can predict different magnetic configurations, including paramagnetic, ferromagnetic, and antiferromagnetic states, and their relative energies. Ab initio calculations, like Restricted Active Space Self-Consistent Field (RASSCF), are also used to study the electronic structure and confirm that the Tb³⁺ ground J=6 multiplet is well separated from other states in specific complexes. In tetravalent this compound complexes, DFT studies, combined with experimental data, have indicated a 4f⁷ ground state with significant zero-field splitting.

Quantum Theoretical Calculations on Stability Enhancement in this compound Chelates

Quantum theoretical calculations, frequently employing DFT, are instrumental in understanding and predicting the stability of this compound chelates. These studies investigate how the nature of ligands influences the stability of complexes, particularly those with higher or less common oxidation states of this compound, such as Tb(IV). Research on tetravalent this compound complexes has shown that the use of chelating ligands enhances stability compared to precursor complexes. Quantum theoretical calculations have attributed this stability enhancement, in part, to the ligand π-donation to the 5d orbitals of the Tb(IV) center. DFT calculations have also been applied to predict the relative stability constants of Tb(III) complexes with various substituted dipicolinic acid (DPA) ligands, demonstrating that substituents can modify the binding strengths. These computational findings provide valuable insights for designing more stable this compound complexes for various applications.

Judd-Ofelt Analysis for this compound Photophysical Properties

The Judd-Ofelt theory is a widely applied theoretical framework used to analyze and predict the radiative transition probabilities and luminescence properties of lanthanide ions, including Tb³⁺, in various host materials and complexes. This analysis involves the determination of three intensity parameters: Ω₂, Ω₄, and Ω₆.

Judd-Ofelt parameters are typically calculated from the absorption or emission spectra of Tb³⁺-containing materials. These parameters provide valuable information about the local environment and the nature of bonding around the Tb³⁺ ion. The Ω₂ parameter is particularly sensitive to the symmetry and the covalent character of the bonding between the lanthanide ion and its ligands; a higher Ω₂ value often indicates a more asymmetric environment and increased covalency.

Using the calculated Judd-Ofelt parameters, several important photophysical properties can be determined, including radiative transition rates, fluorescence branching ratios, and radiative lifetimes. These parameters are crucial for evaluating the luminescence efficiency of a material and its potential suitability for applications such as solid-state lighting, displays, and lasers. For example, calculated branching ratios for the characteristic ⁵D₄ → ⁷F₅ transition of Tb³⁺, responsible for green emission, are important indicators of emission color purity and intensity. Studies have reported Judd-Ofelt parameters for Tb³⁺ in different matrices, such as double perovskite phosphors and fluoride (B91410) crystals, demonstrating the influence of the host material on the spectroscopic properties.

Table 1: Representative Judd-Ofelt Parameters (Ωλ in 10⁻²⁰ cm²) for Tb³⁺ in Selected Materials

MaterialΩ₂Ω₄Ω₆Ref.
Sr₂YTaO₆:Tb³⁺0.290.450.72
Ba₅Zn₄Gd₈O₂₁:Tb³⁺4.762.112.00
CdF₂:Tb³⁺13.50-22.53--
CaLiBO:Tb³⁺15.51.903.69

Note: Values may vary depending on doping concentration and synthesis method.

Table 2: Calculated Relative Stability Constants (log K) for Tb(III) Complexes with 4-Substituted Dipicolinic Acid Ligands

SubstituentRelative Stability Constant (log K) OrderRef.
-NH₂Highest
-OH, -CH₂OHIntermediate
-imidazole, -Cl, -Br, -HIntermediate
-FLower
-ILowest

Note: This table presents the relative order of stability constants as reported by DFT calculations.

Natural Transition Orbital (NTO) and Natural Bond Orbital (NBO) Analysis of this compound Complexes

Studies employing NBO analysis on this compound complexes have provided insights into the covalent character of metal-ligand bonds. For instance, in a comparative analysis of tetravalent cerium and this compound imidophosphorane complexes, NBO analysis indicated a greater covalent character in the metal-ligand bonds of the cerium complex compared to the this compound analog. This was attributed to the higher participation of 4f electrons in the bonding of the cerium complex. nih.govrsc.orgrsc.orgresearchgate.netosti.govrsc.orgscispace.com The dominant Tb NBO hybrids in Tb-N σ bonds have been found to be composed primarily of d and s characters, with a non-negligible contribution from f character. chemrxiv.org Analysis of a tetravalent this compound complex also identified one-center, one-electron alpha NBOs that were characterized as pure f-type electrons. chemrxiv.org

NTO analysis is particularly useful for visualizing and interpreting electronic excitations, such as those observed in UV-Vis spectroscopy. By transforming the canonical molecular orbitals involved in a specific electronic transition into a set of hole and particle orbitals, NTOs provide a more localized and intuitive picture of the electron redistribution during excitation. chemrxiv.org This can help in understanding the nature of ligand-to-metal charge transfer (LMCT) or ligand-centered transitions in this compound complexes. For example, LMCT excitations from ligand-dominant π molecular orbitals to Tb 4f-dominant unoccupied molecular orbitals have been identified in the UV/vis region for certain tetravalent this compound complexes. chemrxiv.org

First-Principles Calculations for this compound Nanocluster Properties

First-principles calculations, often based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for investigating the structural, electronic, and spectroscopic properties of nanoclusters involving this compound. These methods can predict the ground-state geometries, stability, electronic band gaps, magnetic moments, and optical spectra of this compound-doped or this compound-containing nanoclusters.

Research on anionic this compound-doped germanium nanoclusters (TbGen-, n = 6–17) using first-principles calculations has revealed insights into their structural evolution and properties. The studies employed techniques such as the ABCluster global search coupled with double-hybrid DFT to determine the ground-state configurations. mdpi.comnih.govnih.gov The results showed a structural transition from Tb-linked structures for smaller clusters (n = 10–13) to Tb-centered cage configurations for larger ones (n = 14–17). mdpi.comnih.gov

First-principles calculations have also been used to compute various properties of these nanoclusters, including infrared spectroscopy, Raman spectroscopy, ultraviolet-visible (UV-vis) spectra, magnetism, charge transfer, the HOMO-LUMO gap, and relative stability. mdpi.comnih.govnih.gov For instance, the HOMO-LUMO gap values were calculated for different cluster sizes, with TbGe16- exhibiting the largest gap, correlating with its predicted optimal stability. mdpi.comnih.gov Natural population analysis (NPA) has been conducted to understand the charge transfer and magnetic moment distribution within these nanoclusters, indicating that the 4f electrons of the this compound atom are involved in bonding by transferring to other orbitals which then participate in bonding with the germanium cluster. mdpi.com

First-principles calculations have also been applied to study the magnetic properties of nanoparticles based on rare earth trifluorides, including TbF₃, aiming to understand the distribution of magnetic moments as a function of nanoparticle size. mdpi.com The electronic and structural properties of this compound incorporation in materials like CaMoO₄ have also been investigated using periodic ab initio calculations based on DFT with hybrid functionals. cdmf.org.br

Thermodynamic Parameter Analysis for this compound Binding Interactions

Thermodynamic parameter analysis, often derived from experimental techniques like isothermal titration calorimetry (ITC) or temperature-dependent binding studies, provides quantitative information about the energetics of this compound binding to various ligands and biomolecules. Computational methods, such as molecular docking and thermodynamic cycles based on DFT calculations, can complement these experimental studies by providing theoretical insights into the binding mechanisms and contributing forces. nih.govacs.org

Studies on the interaction of this compound(III) with biomolecules like bovine serum albumin (BSA) have utilized thermodynamic analysis to understand the binding process. For instance, investigations involving this compound(III) complexes with 1,10-phenanthroline (B135089) binding to BSA suggested that van der Waals interactions and hydrogen bonds play significant roles in the binding mechanism. civilica.com The binding affinity was found to be related to the radius of the lanthanide ion.

Thermodynamic analysis of this compound binding to transferrin has determined sequential macroscopic equilibrium constants, indicating stronger binding at the C-terminal site compared to the N-terminal site. researchgate.net While the ionic radius of the metal can play a role, analysis using linear free energy relationships suggests it is not the sole determining factor, and changes in the number of coordinated water molecules may be more important. researchgate.net

Computational approaches, such as using thermodynamic cycles with DFT calculations, have been employed to predict the relative stability constants for the complexation of this compound ions with ligands like dipicolinic acid (DPA) and its derivatives. nih.govacs.org These calculations aim to predict the efficiency of ligands in this compound(III)-sensitized luminescence assays. nih.gov While predicting absolute stability constants computationally remains challenging, relative errors for similar ligand structures are more constrained. nih.govacs.org Population and structural analyses accompanying these calculations can elucidate the electronic structures and relative binding strengths, correlating them with substituent effects on the ligand. nih.govacs.org

The spontaneous formation of the this compound-adriamycin complex (terbomycin) has been shown by thermodynamic analysis to be driven by an increase in the entropy of the system. nih.gov Furthermore, thermodynamic and kinetic strategies have been explored using thiacalixarene ligands to selectively arrange calcium-terbium tetranuclear cores, demonstrating that mixing components at appropriate pH can lead to the formation of complexes with specific Ca:Tb ratios. rsc.org

Environmental Research on Terbium Compounds

Presence and Distribution of Terbium in Environmental Matrices (e.g., Water, Soil)

Rare earth elements, including this compound, are naturally distributed in the Earth's crust with average concentrations ranging from 150 to 220 mg/kg. mdpi.com This is notably higher than the crustal abundance of some more commonly exploited elements like copper and lead. mdpi.com this compound's crustal abundance is estimated at 1.2 mg/kg. wikipedia.org

In natural aquatic environments, this compound is rarely found in high concentrations due to its scarcity in the Earth's crust. water.co.id However, its presence has been detected in waters, suspended particles, and sediments of rivers, estuaries, and oceans, generally at trace concentrations. mdpi.com Anthropogenic activities, particularly mining and processing of REEs and the disposal of electronic waste (e-waste), can lead to increased concentrations of this compound in localized environmental matrices. water.co.idresearchgate.netcdnsciencepub.com For instance, higher concentrations can be found in wastewater from the electronics or permanent magnet industries. water.co.id Mining activities can alter the physicochemical conditions of soil and water, such as pH and redox states, which can increase the solubility and migration of REEs, including this compound, in the environment. cdnsciencepub.com Studies have detected elevated concentrations of REEs in soils, vegetables, and even in human bodies near mining and processing operations. cdnsciencepub.com

Environmental Fate and Accumulation Pathways of this compound Compounds

In aqueous solutions, this compound primarily exists as trivalent species. wikipedia.org Its chemical behavior is influenced by factors such as pH, organic matter content, and the presence of competing ions. mdpi.commdpi.comtandfonline.com this compound, like other REEs, can interact with organic matter, forming complexes that can influence its mobility and bioavailability in aquatic systems. tandfonline.com At neutral pH, REEs are almost insoluble, and precipitation can occur. mdpi.com

REEs, including this compound, are considered non-essential elements but can be bioaccumulated in various organisms, including microorganisms, phytoplankton, zooplankton, benthos, and other aquatic invertebrates. mdpi.comtandfonline.com The accumulation pattern in organisms can reflect environmental concentrations. tandfonline.com Bioaccumulation of this compound in the tissue of mussels has been shown to increase with exposure concentrations. researchgate.net The potential for biomagnification or bio-dilution of REEs along the trophic web is also a subject of research. mdpi.com

Research on Sustainable Extraction and Recycling Methodologies for this compound

Given the increasing demand for REEs in various technologies and the environmental impacts associated with their mining and processing, research into sustainable extraction and recycling methodologies for this compound is crucial. water.co.idtandfonline.comsamaterials.com Conventional methods for REE extraction, such as acidic or alkaline leaching and solvent extraction, can generate significant environmental pollution, including radioactive and toxic waste. samaterials.com

More efficient recycling and extraction efforts are being developed to reduce environmental impacts and improve sustainability. water.co.id Spent fluorescent lamp phosphor powder represents a potential secondary resource for this compound recovery. tandfonline.com Hydrometallurgical processing, including chemical leaching and solvent extraction, is widely employed for recovering REEs from various resources, including waste phosphors. tandfonline.comsamaterials.com Supercritical fluid extraction (SCFE) is also gaining interest as a green technology for recycling REEs from e-waste, such as fluorescent lamp waste. researchgate.netresearchgate.net Research is exploring the use of chelating agents in SCFE to enhance extraction efficiency. researchgate.netresearchgate.net

This compound Compounds in Environmental Remediation Technologies

This compound compounds and this compound-based materials are being explored for their potential applications in environmental remediation technologies, particularly for the removal of pollutants from water and air. stanfordmaterials.com

Application of this compound-based Materials as Catalytic Adsorbents for Pollutant Removal

This compound-based materials, such as metal-organic frameworks (MOFs), have shown promise as catalytic adsorbents for the removal of organic pollutants from water. dntb.gov.uamdpi.comresearchgate.net For example, a this compound-based MOF (Tb-FTZB-MOF) synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a ligand has been applied as a catalytic adsorbent to remove direct violet 31 (DV31) dye from aqueous solutions. dntb.gov.uamdpi.comresearchgate.net This material demonstrated efficient removal of the dye, influenced by parameters such as pH and temperature, and maintained reasonable efficiency after multiple cycles, indicating its potential for wastewater remediation. dntb.gov.uamdpi.comresearchgate.net Adsorption is considered a promising, efficient, technically feasible, and economically viable process for wastewater treatment. mdpi.comresearchgate.net The effectiveness of adsorption is significantly impacted by the properties of the adsorbent material, such as high surface area and pore structure. mdpi.comresearchgate.net

Use of this compound Compounds in Advanced Oxidation Processes for Wastewater Treatment

This compound compounds have been studied for their potential as catalysts in advanced oxidation processes (AOPs) for wastewater treatment. water.co.id AOPs are advanced chemical processes that utilize highly reactive species, such as hydroxyl radicals (•OH), to break down complex and refractory organic and inorganic contaminants in wastewater. mdpi.comabpsoil.commdpi.com These processes can mineralize pollutants into carbon dioxide, water, and inorganic ions. mdpi.commdpi.com The use of catalysts, such as metal oxides, can enhance the efficiency of AOPs. mdpi.com While the search results mention the potential of this compound compounds as catalysts in AOPs water.co.id, detailed research findings on specific this compound compounds and their performance in AOPs for wastewater treatment were not extensively provided within the search results. However, the general principle of using metal oxides as catalysts in AOPs is established. mdpi.com

Development of Selective Adsorbents for Rare Earth Metals Including this compound

The development of selective adsorbents for the separation and recovery of specific REEs, including this compound, is an active area of research. water.co.idgoogle.comresearchgate.netmdpi.com Selective adsorption is important for both environmental remediation and sustainable resource recovery. researchgate.netmdpi.com Innovative materials, such as functionalized metal-organic frameworks (MOFs) incorporated into membranes, are being developed for the selective extraction of this compound from mixtures of REEs and other metal ions. researchgate.netmdpi.com For instance, an impregnated mixed-matrix membrane (IMMM) based on modified UiO-66 MOFs impregnated with a solvent extractant demonstrated excellent selectivity towards this compound over other rare earths and contaminated metal ions. researchgate.netmdpi.com This selectivity is attributed to specific chelation sites and tailored pore size. researchgate.netmdpi.com These selective adsorbents offer a promising approach for efficient and reusable methods for separating REEs from wastewater and for industrial applications. researchgate.netmdpi.com

Sensing Applications for Environmental Contaminants Utilizing this compound Luminescence

The unique luminescent properties of this compound, particularly the characteristic sharp emission bands in the green region of the spectrum resulting from the ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) transitions of the Tb³⁺ ion, make it a valuable component in the development of luminescent sensors for detecting various environmental contaminants. This luminescence can be effectively sensitized by suitable organic ligands, a phenomenon known as the antenna effect, where the ligand absorbs excitation energy and transfers it to the Tb³⁺ ion, leading to enhanced emission mdpi.comacs.org. Changes in the luminescence intensity or lifetime of this compound complexes upon interaction with specific analytes form the basis of these sensing mechanisms.

This compound-based luminescent sensors have been explored for the detection of a range of environmental pollutants, including metal ions, organic compounds, and anions. The sensing mechanism often involves the quenching or enhancement of this compound luminescence upon binding or interaction with the target analyte. This interaction can disrupt the energy transfer process from the ligand to the Tb³⁺ ion or directly affect the excited state of the Tb³⁺ ion.

One area of research focuses on using this compound in Metal-Organic Frameworks (MOFs) for sensing applications. Tb(III)-based MOFs offer advantages such as large surface area, structural diversity, and tunable luminescent characteristics mdpi.comacs.org. These MOFs can act as selective luminescent sensors for various substances, including nitroaromatic compounds mdpi.comrsc.org. For instance, a specific Tb(III)-organic framework was found to exhibit high selectivity for detecting Fe³⁺, MnO₄⁻, 4-nitrophenol, and nitroimidazole compounds in aqueous solutions through luminescence quenching americanelements.com. Another study demonstrated a this compound oxalatophosphonate compound acting as a multiresponsive luminescent sensor for chromate (B82759) anions (CrO₄²⁻, Cr₂O₇²⁻) and tryptophan molecules in aqueous solution via a luminescence quenching effect acs.org. The proposed mechanism for this quenching involves competitive adsorption of excitation energy between the this compound compound and the analytes acs.org.

Beyond MOFs, other this compound-based sensing platforms have been developed. A novel chemosensor utilizing luminescent Tb³⁺ chelated to ethylenediaminetetraacetic acid (EDTA) in solution with gold nanoparticles was designed for detecting inorganic phosphate (B84403) (Pi) in environmental water samples. ucf.edu. This sensor operates based on a Fluorescence Resonance Energy Transfer (FRET) mechanism where Tb-EDTA luminescence is quenched by gold nanoparticles, and the presence of phosphate causes nanoparticle aggregation, restoring the Tb-EDTA signal ucf.edu. This approach has shown potential for on-site monitoring of phosphate in environmental waters ucf.edu.

This compound luminescence has also been employed in protein-based sensors. A luminescent sensor utilizing the protein lanmodulin, which selectively binds to rare earth elements, has been developed to detect and quantify this compound itself in complex environmental samples like acid mine drainage sciencedaily.comtechexplorist.comscitechdaily.comnih.gov. By incorporating tryptophan residues as sensitizers, light absorbed by tryptophan is transferred to this compound, and the emitted green luminescence is used to measure this compound concentration sciencedaily.comtechexplorist.com. This protein-based sensor demonstrated performance comparable to the gold standard method (ICP-MS) for detecting environmentally relevant levels of this compound even in acidic conditions and in the presence of other metals sciencedaily.comtechexplorist.comscitechdaily.comnih.gov.

Furthermore, this compound(III)-coated carbon quantum dots have been explored for the detection of antidepressant drugs like clomipramine (B1669221) in aqueous media rsc.org. This sensor utilizes the aggregation-induced emission from the analyte in the presence of the this compound-coated quantum dots rsc.org.

The development of this compound-based luminescent sensors is an active research area, with efforts focused on improving selectivity, sensitivity, and applicability to a wider range of environmental contaminants. The distinct luminescent signature of this compound provides a powerful tool for developing responsive materials for environmental monitoring.

Here is a summary of some environmental contaminants detected using this compound luminescence-based sensors:

AnalyteSensor TypeSensing MechanismEnvironmental RelevanceSource
This compound (Tb³⁺)Lanmodulin protein-based luminescent sensorLuminescence measurementDetection in acid mine drainage and waste sources sciencedaily.comtechexplorist.comscitechdaily.comnih.gov
Inorganic Phosphate (Pi)Tb-EDTA and Gold Nanoparticle FRET chemosensorLuminescence restorationMonitoring in environmental water samples, eutrophication ucf.edu
Fe³⁺, MnO₄⁻Tb(III)-Organic FrameworkLuminescence quenchingDetection in aqueous solutions americanelements.com
4-nitrophenolTb(III)-Organic FrameworkLuminescence quenchingDetection in aqueous solutions americanelements.com
Nitroimidazole compoundsTb(III)-Organic FrameworkLuminescence quenchingDetection in aqueous solutions americanelements.com
Chromate Anions (CrO₄²⁻, Cr₂O₇²⁻)This compound OxalatophosphonateLuminescence quenchingDetection in aqueous solution acs.org
TryptophanThis compound OxalatophosphonateLuminescence quenchingDetection in aqueous solution acs.org
Malathion (pesticide)Tb(III) complex-based luminescent sensorLuminescence quenchingDetection in water samples mdpi.com
Nitroaromatic compounds (e.g., 3-nitrotoluene, 4-nitro-m-xylene, nitromethane, nitrobenzene)Tb(III) Metal-Organic FrameworksLuminescence quenchingDetection in liquid and vapor phases mdpi.comrsc.org
Clomipramine (antidepressant)This compound(III)-coated carbon quantum dotsAggregation-induced emissionDetection in aqueous medium rsc.org
Cu²⁺NOTA-based this compound(III) sensorLuminescence 'turn-off'Detection in aqueous solutions uzh.ch

Q & A

Basic Research Questions

Q. How can terbium's photoluminescent properties be optimized for sensor technologies?

  • Methodological Answer : Optimization involves controlling this compound's coordination environment in host matrices (e.g., zeolites or MOFs). Key steps include:

  • Ion Exchange : Incorporating this compound ions into unsaturated metal nodes of frameworks (e.g., ZrBTB MOF via postsynthetic modification) to enhance energy transfer from organic linkers .
  • Lifetime Analysis : Use time-resolved photoluminescence (TRES) spectroscopy to measure emission lifetimes (e.g., 390–2,100 ns) and identify species distribution. Decay-associated spectra (DAS) and maximum entropy (MaxEnt) analysis resolve overlapping lifetimes .
  • Hydration Control : Calcination or silylation to modulate water ligands, which influence this compound’s crystal field and emission efficiency .

Q. What methodologies are effective in synthesizing this compound-doped nanomaterials?

  • Methodological Answer :

  • Solution-Phase Modification : Immobilize this compound ions on metal-organic frameworks (MOFs) via postsynthetic methods, ensuring uniform distribution without aggregation (verified via EDS mapping) .
  • Electrodeposition : Use kinetic parameters (e.g., deposition potentials from -1.2 V to -2.5 V) to synthesize this compound-cobalt alloys. Validate composition via simulated vs. experimental data fitting .
  • Nanoparticle Synthesis : For this compound oxide (Tb₄O₇), control stoichiometry using sol-gel methods, with characterization via XRD and UV-vis spectroscopy to confirm phase purity .

Q. What are key considerations for studying this compound's role in energy-efficient lighting?

  • Methodological Answer :

  • Dopant Concentration : Optimize this compound doping levels in phosphors (e.g., Ce³⁺/Tb³⁺-doped silicates) to maximize quantum efficiency while minimizing quenching .
  • Spectroscopic Calibration : Use excitation wavelengths (e.g., 487 nm) to isolate this compound-specific emission bands (545 nm) from background noise .
  • Thermal Stability Testing : Evaluate luminescence degradation under high temperatures to assess suitability for LED applications .

Advanced Research Questions

Q. How do coordination environments influence this compound’s emission lifetimes in zeolitic frameworks?

  • Methodological Answer :

  • Site-Specific Analysis : Assign this compound species to crystallographic sites (e.g., Site II in sodalite cages) using TRES and DAS. Hydrated species exhibit shorter lifetimes (~410 ns), while partially dehydrated ions show longer decays (~1,100 ns) .
  • Comparative Studies : Contrast parent and silylated zeolites to isolate hydration effects. Use single-value decomposition (SVD) to deconvolute species contributions in overlapping spectra .
  • Computational Modeling : Pair experimental data with density functional theory (DFT) to predict ligand field effects on ⁵D₄→⁷F₅ transitions .

Q. How can discrepancies between experimental and computational models in this compound alloy electrodeposition be resolved?

  • Methodological Answer :

  • Parameter Refinement : Adjust kinetic parameters (e.g., charge-transfer coefficients) in Butler-Volmer equations to better fit experimental deposition curves .
  • Cross-Validation : Use energy-dispersive X-ray spectroscopy (EDS) to validate simulated alloy compositions (e.g., 85 wt% Tb at -2.5 V) .
  • Error Analysis : Quantify deviations in nucleation rates or diffusion limitations to improve model robustness .

Q. What spectroscopic techniques resolve discrepancies in identifying this compound species within microporous materials?

  • Methodological Answer :

  • Time-Resolved Spectroscopy : Combine TRES with MaxEnt analysis to distinguish short-lived (~400 ns) hydrated species from long-lived (~2 ms) oxide clusters .
  • Elemental Mapping : Use EDS or TEM to confirm this compound distribution homogeneity and rule out nanoparticle aggregation .
  • PXRD and DR-UV-vis : Correlate structural data (e.g., absence of Tb₂O₃ peaks) with spectral features to exclude bulk oxide phases .

Data-Driven Insights

  • Photoluminescence Lifetimes :

    This compound SpeciesLifetime RangeCoordination EnvironmentSource
    Hydrated Tb³⁺390–440 nsZeolite Site II (H₂O)
    Partially dehydrated Tb³⁺1,000–1,100 nsZeolite SI (H₂O/O²⁻)
    Tb₂O₃ clusters1,900–2,100 msSurface aggregates
  • This compound Oxide Nanoparticles :

    • CAS No : 12037-01-3; Composition : 84.79% Tb, 14.9% O .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.